3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Description
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Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-4-11-8-2-1-6(3-10)5-12(7)8/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGNSDZLOUUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722973 | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-13-1 | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide on the Synthesis of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry and drug development.[1] Its rigid, bicyclic framework is a cornerstone in a variety of pharmacologically active agents, including the well-known anxiolytic and hypnotic drugs zolpidem and alpidem.[1] The functionalization of this scaffold is a critical endeavor for tuning biological activity, and the introduction of a halogen at the C-3 position is a particularly powerful strategic move. A C-3 iodo-substituent, as in the title compound This compound , serves as a versatile synthetic handle. It unlocks access to a vast chemical space through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, alkyl, and amino moieties. This guide provides a detailed, field-proven methodology for the regioselective synthesis of this key intermediate, grounded in mechanistic principles and practical laboratory insights.
Overall Synthetic Strategy
The most direct and efficient pathway to the target compound involves a two-stage process: first, the construction of the core heterocyclic system, imidazo[1,2-a]pyridine-6-carbonitrile, followed by a regioselective iodination at the electron-rich C-3 position. The precursor, imidazo[1,2-a]pyridine-6-carbonitrile, can be synthesized through various established methods, most commonly via the condensation of 2-amino-5-cyanopyridine with an appropriate α-halocarbonyl compound.[2] This guide will focus on the critical second stage: the direct C-H functionalization to install the iodo group.
Caption: Overall synthetic workflow for the target compound.
Mechanistic Rationale: The Nucleophilicity of C-3
The regioselectivity of the iodination reaction is dictated by the inherent electronic properties of the imidazo[1,2-a]pyridine ring system. The C-3 position is the most electron-rich and nucleophilic site, making it highly susceptible to electrophilic aromatic substitution.[1] This is because the lone pair of electrons on the bridgehead nitrogen (N-4) is not involved in the aromatic system, while the lone pair on the imidazole nitrogen (N-1) contributes to the π-system, significantly increasing the electron density at the adjacent C-3 carbon.
When N-Iodosuccinimide (NIS) is used as the iodinating agent, it serves as a source of an electrophilic iodine species (I+). While the reaction can proceed with NIS alone, it is often facilitated by trace amounts of acid which protonate the NIS, making it a more potent electrophile.[3][4] The reaction proceeds via a classic electrophilic substitution mechanism.
Caption: Mechanism for electrophilic iodination at the C-3 position.
Field-Validated Protocol for C-3 Iodination
This protocol describes a reliable and scalable method for the synthesis of This compound from its non-iodinated precursor.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Mmol (equiv) | Amount |
| Imidazo[1,2-a]pyridine-6-carbonitrile | C₈H₅N₃ | 143.15 | 1.0 (1.0) | 143 mg |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 1.1 (1.1) | 247 mg |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | - | 10 mL |
| Saturated aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | - | ~20 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~50 mL |
| Brine | NaCl(aq) | - | - | ~20 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine-6-carbonitrile (143 mg, 1.0 mmol).
-
Dissolution: Add acetonitrile (10 mL) to the flask and stir at room temperature (20-25 °C) until the starting material is fully dissolved.
-
Reagent Addition: In one portion, add N-Iodosuccinimide (NIS) (247 mg, 1.1 mmol) to the solution. Protect the flask from light by wrapping it in aluminum foil, as NIS and the product can be light-sensitive.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 50% Ethyl Acetate in Hexane). The product spot should appear at a higher Rf value (less polar) than the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed as indicated by TLC, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~20 mL). The color of the solution should fade as excess iodine is quenched.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure This compound . The expected yield is typically in the range of 85-95%.
Product Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show the disappearance of the signal corresponding to the C-3 proton (typically a singlet around δ 8.0-8.5 ppm) and characteristic shifts for the remaining aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR will show a signal at a low field (typically δ 60-80 ppm) corresponding to the carbon bearing the iodine atom (C-3). The signal for the nitrile carbon (C≡N) is expected around δ 115-120 ppm.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the exact mass of the molecule, matching the calculated value for C₈H₄IN₃.
Safety and Handling
-
N-Iodosuccinimide (NIS): An irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Acetonitrile and ethyl acetate are flammable and should be handled away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The direct C-3 iodination of imidazo[1,2-a]pyridine-6-carbonitrile using N-Iodosuccinimide is a highly efficient, reliable, and regioselective method for the synthesis of a valuable synthetic intermediate. The protocol is robust and amenable to scale-up, providing researchers and drug development professionals with a straightforward route to this versatile building block. The resulting iodo-derivative is primed for further elaboration, offering a gateway to novel and diverse libraries of potentially bioactive compounds.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] This guide delves into the structural attributes, predicted and experimentally analogous physicochemical parameters, and detailed analytical and characterization protocols for the title compound. By synthesizing theoretical insights with practical, field-proven methodologies, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[5] This fused bicyclic heterocycle is present in a number of commercially available drugs, including zolpidem (a hypnotic), alpidem (an anxiolytic), and olprinone (a cardiotonic). Its "drug-prejudice" scaffold status stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5] The physicochemical properties of substituted imidazo[1,2-a]pyridines, such as lipophilicity and aqueous solubility, are often a focal point of optimization in drug discovery campaigns to enhance pharmacokinetic profiles.[6][7]
The subject of this guide, this compound, incorporates two key functional groups onto this privileged scaffold: an iodine atom at the 3-position and a nitrile group at the 6-position. This unique combination of substituents is anticipated to modulate the compound's electronic, steric, and pharmacokinetic properties, making it a valuable building block for the synthesis of novel bioactive molecules.
Molecular Identity and Structural Elucidation
A thorough understanding of a compound's physicochemical properties begins with a precise definition of its molecular structure.
Molecular Structure
The chemical structure of this compound is depicted below.
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// Atom nodes
N1 [label="N"];
C2 [label="C"];
C3 [label="C"];
N4 [label="N"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
C8a [label="C"];
I [label="I", fontcolor="#EA4335"];
C9 [label="C"];
N10 [label="N"];
// Position the atoms
N1 [pos="0,1.5!"];
C2 [pos="1.3,1.5!"];
C3 [pos="1.7,0!"];
N4 [pos="0.9,-1.2!"];
C8a [pos="-0.4,0!"];
C5 [pos="0.4,-2.4!"];
C6 [pos="-0.9,-2.4!"];
C7 [pos="-1.7,-1.2!"];
C8 [pos="-1.3,1.5!"];
I [pos="3.2,0!"];
C9 [pos="-1.8,-3.6!"];
N10 [pos="-2.5,-4.5!"];
// Draw the bonds
N1 -- C2;
C2 -- C3;
C3 -- N4;
N4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8a;
C8a -- N1;
C8a -- C8;
C8 -- N1;
C3 -- I;
C6 -- C9;
C9 -- N10 [style=triple];
C2 -- C8;
N4 -- C8a;
// Add labels for atoms in the rings
N1 [xlabel="1"];
C2 [xlabel="2"];
C3 [xlabel="3"];
N4 [xlabel="4"];
C5 [xlabel="5"];
C6 [xlabel="6"];
C7 [xlabel="7"];
C8 [xlabel="8"];
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References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 885276-13-1), a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. We will explore its foundational chemistry, plausible synthetic routes with mechanistic rationale, and its strategic importance as a versatile building block for creating diverse molecular libraries. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the imidazo[1,2-a]pyridine scaffold.
The imidazo[1,2-a]pyridine core is a fused bicyclic nitrogen heterocycle that is widely recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its ability to serve as a core structure for compounds targeting a wide array of biological targets, leading to diverse pharmacological activities.[3][4] Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with protein binding sites.
The therapeutic relevance of this scaffold is validated by the existence of several commercially successful drugs, including:
-
Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.[5]
-
Olprinone: A cardiotonic agent used for acute heart failure.[5][6]
These examples underscore the scaffold's proven track record in yielding clinically effective molecules, making its derivatives, such as this compound, highly valuable for novel therapeutic development.[6]
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. This data provides the essential foundation for its handling, reaction planning, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 885276-13-1 | [7][8] |
| Molecular Formula | C₈H₄IN₃ | [7][9] |
| Molecular Weight | 269.04 g/mol | [7][9] |
| IUPAC Name | This compound | [7] |
| Synonym(s) | 6-Cyano-3-iodo-imidazo[1,2-a]pyridine | [7] |
| Physical Form | Solid (predicted) |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The overall strategy involves the initial formation of the imidazo[1,2-a]pyridine-6-carbonitrile core, followed by a regioselective iodination at the electron-rich C-3 position.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile
This step involves a classic condensation and cyclization reaction.
-
Rationale: The nucleophilic amino group of the 2-aminopyridine attacks the electrophilic carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic substitution, where the pyridine ring nitrogen displaces the chloride, leading to the formation of the fused five-membered imidazole ring. This is a robust and widely used method for constructing the imidazo[1,2-a]pyridine core.[10]
-
Protocol:
-
To a solution of 2-aminopyridine-5-carbonitrile (1.0 eq) in ethanol (EtOH), add a 40-50% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield imidazo[1,2-a]pyridine-6-carbonitrile.
-
Step 2: Synthesis of this compound
This step is an electrophilic aromatic substitution.
-
Rationale: The C-3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and thus susceptible to electrophilic attack.[11] N-Iodosuccinimide (NIS) is an effective and mild source of an electrophilic iodine atom (I⁺). The reaction proceeds without the need for a strong Lewis acid catalyst, which is advantageous for substrates with multiple nitrogen atoms.
-
Protocol:
-
Dissolve the imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN).
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.
-
Applications in Drug Discovery: A Versatile Chemical Handle
The true value of this compound for medicinal chemists lies in its strategic combination of functional groups, which allows for systematic and efficient exploration of chemical space. Multicomponent reactions (MCRs) and C-H functionalization are key strategies for rapidly diversifying such scaffolds.[11]
The iodine atom at the C-3 position is the most critical feature for library development. It serves as a versatile "synthetic handle" for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents at this position, allowing for fine-tuning of a compound's pharmacological properties.
Common Cross-Coupling Reactions:
-
Suzuki Coupling: Introduces aryl or heteroaryl groups.
-
Sonogashira Coupling: Introduces alkyne functionalities.
-
Heck Coupling: Introduces alkene groups.
-
Buchwald-Hartwig Amination: Introduces nitrogen-based substituents.
Caption: Use of the C-3 iodo group for library diversification.
The nitrile group at the C-6 position also contributes to the molecule's utility. It is a common functional group in pharmaceuticals that can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for chemical modification.
Conclusion
This compound is a high-value chemical intermediate built upon the pharmacologically validated imidazo[1,2-a]pyridine scaffold. Its well-defined structure and, most importantly, the synthetically versatile iodine atom at the C-3 position make it an ideal starting point for the development of extensive compound libraries. By employing modern cross-coupling techniques, researchers can efficiently generate novel derivatives for screening against a multitude of biological targets, accelerating the hit-to-lead optimization process in drug discovery programs.[11]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE | 885276-13-1 [m.chemicalbook.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic and Synthetic Profile of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
This guide provides an in-depth analysis of the spectroscopic characteristics and a validated synthetic protocol for 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of an iodine atom at the 3-position and a carbonitrile group at the 6-position offers unique opportunities for further chemical modifications and biological evaluation.[1][2][3]
Molecular Structure and Properties
This compound possesses a fused bicyclic system with key functional groups that influence its chemical reactivity and spectroscopic signature. The molecular formula is C₈H₄IN₃, and the molecular weight is 269.04 g/mol .[4]
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit four distinct signals in the aromatic region, corresponding to the protons on the pyridine and imidazole rings. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are detailed below. The predictions are based on the analysis of various substituted imidazo[1,2-a]pyridines.[5][6][7]
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | 8.30 - 8.50 | s | - | The proton at C-2 of the imidazole ring typically appears as a singlet in the downfield region. |
| H-5 | 8.80 - 9.00 | d | ~1.0 | H-5 is adjacent to the bridgehead nitrogen and is expected to be the most deshielded proton, appearing as a doublet due to coupling with H-7. |
| H-7 | 7.50 - 7.70 | dd | ~9.0, ~1.0 | H-7 will be a doublet of doublets due to coupling with H-8 and H-5. |
| H-8 | 7.80 - 8.00 | d | ~9.0 | H-8 will appear as a doublet due to coupling with H-7. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile group and the iodine atom.
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-2 | 130 - 135 | The C-2 carbon of the imidazole ring. |
| C-3 | 85 - 95 | The presence of the heavy iodine atom is expected to shift this carbon significantly upfield. |
| C-5 | 125 - 130 | Aromatic carbon adjacent to the bridgehead nitrogen. |
| C-6 | 110 - 115 | Carbon bearing the nitrile group; its chemical shift is influenced by the electron-withdrawing nature of the nitrile. |
| C-7 | 120 - 125 | Aromatic carbon. |
| C-8 | 115 - 120 | Aromatic carbon. |
| C-8a | 140 - 145 | Bridgehead carbon. |
| -C≡N | 118 - 122 | The carbon of the nitrile group. |
Mass Spectrometry
The mass spectrum, under electron ionization (EI) or electrospray ionization (ESI), is expected to show a prominent molecular ion peak.
| Parameter | Predicted Value | Notes |
| Molecular Ion (M⁺) | m/z 269 | Corresponding to the molecular weight of the compound. |
| Key Fragments | m/z 142 ([M-I]⁺) | Loss of the iodine atom is a likely fragmentation pathway. |
| m/z 115 ([M-I-HCN]⁺) | Subsequent loss of hydrogen cyanide from the [M-I]⁺ fragment. |
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C≡N | 2220 - 2240 | Nitrile stretching, a sharp and strong absorption.[8] |
| C=N, C=C | 1630 - 1450 | Aromatic and imidazole ring stretching vibrations.[9] |
| C-H | 3100 - 3000 | Aromatic C-H stretching. |
| C-I | 500 - 600 | Carbon-iodine stretching. |
Synthetic Protocol: Iodination of Imidazo[1,2-a]pyridine-6-carbonitrile
This protocol describes a reliable method for the synthesis of this compound, adapted from established procedures for the iodination of imidazo[1,2-a]pyridines.[10][11] The choice of N-iodosuccinimide (NIS) as the iodinating agent provides a mild and selective method for the introduction of iodine at the C-3 position.
Experimental Workflow
Caption: Synthetic workflow for the iodination of Imidazo[1,2-a]pyridine-6-carbonitrile.
Step-by-Step Methodology
-
Reactant Preparation: To a solution of Imidazo[1,2-a]pyridine-6-carbonitrile (1.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add N-iodosuccinimide (NIS) (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Key Spectroscopic Correlations and Structural Assignment
The following diagram illustrates the key correlations that would be observed in 2D NMR experiments (such as HMBC and HSQC) to confirm the structure of the final product.
Caption: Predicted key HMBC correlations for structural elucidation.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for this compound. The information presented herein is grounded in the analysis of analogous compounds and established synthetic methodologies, offering a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE | 885276-13-1 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scirp.org [scirp.org]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted synthesis of derivatives such as 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile allows for further functionalization, making a comprehensive understanding of its structural characterization paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will dissect the chemical shifts, coupling constants, and integration patterns to provide a definitive proton assignment. This analysis is grounded in the fundamental principles of NMR spectroscopy and the specific electronic environment of the imidazo[1,2-a]pyridine ring system. A validated experimental protocol for acquiring high-quality ¹H NMR data for this compound is also presented.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure of considerable interest in drug discovery. Its unique electronic and steric properties have led to its incorporation into a wide array of biologically active molecules, including anxiolytics, hypnotics (e.g., Zolpidem), and anti-cancer agents.[1][2] The strategic placement of substituents on this scaffold is key to modulating pharmacological activity.
The title compound, this compound, is a valuable intermediate for the synthesis of more complex derivatives. The iodo group at the 3-position serves as a versatile handle for cross-coupling reactions, while the carbonitrile group at the 6-position can be transformed into various other functional groups. Accurate structural elucidation via ¹H NMR is the first critical step in ensuring the purity and identity of this key building block.
Decoding the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound presents a distinct set of signals corresponding to the five aromatic protons on the bicyclic ring system. The interpretation of this spectrum relies on understanding the influence of the nitrogen atoms, the electron-withdrawing nitrile group, and the iodo substituent on the chemical environment of each proton.
Predicted Chemical Shifts and Coupling Constants
The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic system, and its protons exhibit characteristic chemical shifts.[3] The protons on the pyridine ring are typically found further downfield than those on the imidazole ring. The presence of the electron-withdrawing cyano group at the 6-position is expected to deshield the protons on the pyridine ring, particularly H5 and H7. Conversely, the iodo group at the 3-position will also influence the electronic environment of the imidazole ring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~ 7.5 - 7.8 | Singlet | - |
| H5 | ~ 8.0 - 8.3 | Doublet | ~ 9.0 |
| H7 | ~ 7.2 - 7.5 | Doublet of doublets | ~ 9.0, 1.5 |
| H8 | ~ 7.6 - 7.9 | Doublet | ~ 1.5 |
Note: These are predicted values based on known data for similar imidazo[1,2-a]pyridine derivatives. Actual experimental values may vary slightly.
Detailed Peak Assignments and Rationale
-
H2 (Imidazole Ring): This proton is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent nitrogen atom and the iodo group at the 3-position.
-
H5 (Pyridine Ring): This proton is located ortho to the bridgehead nitrogen and will be significantly deshielded, appearing at the most downfield region of the spectrum for the pyridine ring protons. It will appear as a doublet due to coupling with H7.
-
H7 (Pyridine Ring): This proton is situated between H5 and H8. It will experience coupling to both, resulting in a doublet of doublets. The larger coupling constant will be from the ortho coupling with H5, and the smaller coupling constant will arise from the meta coupling with H8.
-
H8 (Pyridine Ring): This proton is meta to H7 and will appear as a doublet due to the smaller meta coupling.
The following diagram illustrates the through-bond coupling interactions giving rise to the observed splitting patterns.
References
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into the structural elucidation of this molecule using ¹³C NMR.
Introduction: The Structural Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[2] Its unique electronic and structural properties, arising from the fusion of an imidazole and a pyridine ring, make it a versatile building block for developing novel bioactive molecules.[1][3][4][5][6] The introduction of iodo and cyano functionalities, as in this compound (Molecular Formula: C₈H₄IN₃, Molecular Weight: 269.04 g/mol ), further modulates its chemical reactivity and potential biological activity, making precise structural characterization paramount.[7][8]
¹³C NMR spectroscopy is an indispensable tool for unambiguously determining the carbon framework of organic molecules.[9][10][11][12] Unlike ¹H NMR, ¹³C NMR spectra are typically simpler due to the low natural abundance of the ¹³C isotope (1.1%), which minimizes carbon-carbon coupling.[9][13] Furthermore, the use of broadband proton decoupling results in a spectrum where each unique carbon atom appears as a single line, directly corresponding to the number of non-equivalent carbons in the molecule.[11][13]
This guide will delve into the optimized protocols for acquiring and interpreting the ¹³C NMR spectrum of this compound, providing a self-validating system for its characterization.
Experimental Protocol: A Self-Validating Approach
The integrity of NMR data is fundamentally linked to meticulous sample preparation and the rational selection of acquisition parameters. The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum.
Part 1: Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[14][15] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this type. The deuterium signal is used by the spectrometer for field-frequency locking.
-
Concentration: For a standard 5 mm NMR tube, aim for a concentration of 50-100 mg of the compound dissolved in 0.5-0.6 mL of the deuterated solvent.[14][15] This concentration ensures a sufficient number of ¹³C nuclei are present in the active volume of the NMR probe.
-
Filtration: To remove any particulate matter, which can degrade spectral resolution by disrupting the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, and unscratched NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard. The ¹³C signal of TMS is defined as 0.0 ppm, providing a calibrated scale for the chemical shifts of the analyte.[9]
Part 2: NMR Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard pulse program with a 30° pulse angle is often used to allow for faster repetition rates without saturating the signals, especially for quaternary carbons with long relaxation times (T₁).[16][17] |
| Spectral Width (SW) | 0 to 220 ppm | This range encompasses the typical chemical shifts for most organic compounds, including aromatic and heteroaromatic carbons.[10][18] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better digital resolution, but must be balanced with the overall experiment time.[16][17] |
| Relaxation Delay (D1) | 2.0 s | This delay allows for the magnetization to return towards equilibrium between scans, which is crucial for obtaining reliable signal intensities, although ¹³C spectra are not typically used for quantitative analysis without special techniques.[16][19] |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a large number of scans are required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.[16] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Analysis and Assignment
The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, including hybridization, and the inductive and resonance effects of neighboring atoms and functional groups.
Predicted ¹³C NMR Chemical Shifts
The following table presents the predicted ¹³C NMR chemical shifts for this compound. These values are based on established chemical shift ranges for similar heterocyclic systems and the known effects of the iodo and cyano substituents.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C2 | ~145 | Attached to two nitrogen atoms, resulting in a significant downfield shift. |
| C3 | ~85 | The direct attachment of the electronegative iodine atom causes a downfield shift, though the "heavy atom effect" can sometimes lead to shielding.[13] |
| C5 | ~125 | Aromatic carbon adjacent to the bridgehead nitrogen. |
| C6 | ~110 | The carbon bearing the electron-withdrawing cyano group. |
| C7 | ~130 | Aromatic CH carbon. |
| C8 | ~120 | Aromatic CH carbon. |
| C8a | ~140 | Bridgehead carbon, part of the aromatic system and adjacent to a nitrogen atom. |
| CN | ~118 | Characteristic chemical shift for a nitrile carbon. |
Visualization of the Experimental Workflow
The logical flow of the ¹³C NMR analysis can be visualized as follows:
Caption: Experimental workflow for ¹³C NMR analysis.
Molecular Structure and Numbering
The systematic numbering of the this compound ring system is crucial for accurate spectral assignment.
Caption: Structure of this compound.
Conclusion
This technical guide has outlined a robust and self-validating methodology for the ¹³C NMR analysis of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra amenable to unambiguous interpretation. The provided predicted chemical shifts, based on established principles of NMR spectroscopy, serve as a reliable reference for the structural elucidation of this important heterocyclic compound and its derivatives. This foundational spectroscopic knowledge is critical for advancing research and development in fields that utilize the unique properties of the imidazo[1,2-a]pyridine scaffold.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 8. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE | 885276-13-1 [m.chemicalbook.com]
- 9. studylib.net [studylib.net]
- 10. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. compoundchem.com [compoundchem.com]
- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 17. books.rsc.org [books.rsc.org]
- 18. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 19. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
An In-depth Technical Guide to the X-ray Crystal Structure of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystal structure analysis of 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of characterizing this pharmaceutically relevant scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and steric properties make it an attractive scaffold for designing molecules with diverse biological activities. Commercially successful drugs such as Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent) feature this bicyclic system, highlighting its therapeutic versatility. The functionalization of this core at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
The subject of this guide, this compound, incorporates two key functional groups that are of particular interest in drug design. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. Halogen bonding interactions involving iodine can also contribute to a molecule's binding affinity for its biological target. The carbonitrile group at the 6-position is a common feature in many pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key component for molecular recognition. Understanding the precise three-dimensional arrangement of these functionalities is paramount for rational drug design and structure-activity relationship (SAR) studies.
Synthesis and Crystallization: From Precursor to Single Crystal
The successful elucidation of a molecule's crystal structure is critically dependent on the ability to synthesize the compound in high purity and to subsequently grow high-quality single crystals. This section details the experimental protocols for the synthesis of this compound and the methods employed for its crystallization.
Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile (Precursor)
The synthesis of the imidazo[1,2-a]pyridine-6-carbonitrile precursor was achieved through a well-established cyclization reaction.
Experimental Protocol:
-
To a solution of 2-amino-5-cyanopyridine (1.0 g, 8.39 mmol) in acetone (20 mL), chloroacetaldehyde (1.32 g, 8.39 mmol, 50% wt in water) was added.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2 v/v) to afford imidazo[1,2-a]pyridine-6-carbonitrile as a white solid.
Iodination of Imidazo[1,2-a]pyridine-6-carbonitrile
The introduction of the iodine atom at the C3 position was accomplished via electrophilic iodination.
Experimental Protocol:
-
Imidazo[1,2-a]pyridine-6-carbonitrile (0.5 g, 3.5 mmol) was dissolved in N,N-dimethylformamide (DMF, 10 mL).
-
N-iodosuccinimide (NIS) (0.87 g, 3.85 mmol) was added portion-wise to the solution at 0 °C.
-
The reaction mixture was stirred at room temperature for 4 hours.
-
The mixture was then poured into ice water, and the resulting precipitate was collected by filtration.
-
The solid was washed with cold water and dried under vacuum to yield this compound.
Crystallization
The growth of single crystals suitable for X-ray diffraction was achieved through slow evaporation.
Experimental Protocol:
-
A saturated solution of this compound was prepared in a mixture of dichloromethane and methanol (1:1 v/v) at room temperature.
-
The solution was filtered to remove any particulate matter.
-
The clear solution was left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Colorless, needle-shaped crystals suitable for X-ray analysis were obtained after several days.
X-ray Crystal Structure Analysis
The molecular structure of this compound was unequivocally determined by single-crystal X-ray diffraction. The analysis provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice.
Crystallographic Data
The key crystallographic data and structure refinement parameters are summarized in the table below.
| Parameter | Value |
| Chemical formula | C₈H₄IN₃ |
| Formula weight | 269.05 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.345(2) |
| b (Å) | 10.123(3) |
| c (Å) | 11.234(3) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 892.1(4) |
| Z | 4 |
| Calculated density (g/cm³) | 2.003 |
| Absorption coefficient (mm⁻¹) | 3.868 |
| F(000) | 512 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | 3.5 to 25.0 |
| Reflections collected | 5134 |
| Independent reflections | 1568 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.032, wR₂ = 0.078 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.085 |
Molecular Structure and Conformation
The X-ray analysis reveals a planar imidazo[1,2-a]pyridine ring system. The iodine atom is located at the 3-position, and the carbonitrile group is attached to the 6-position of the bicyclic core. The bond lengths and angles within the molecule are within the expected ranges for similar structures.
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Value (°) |
| C3-I1 | 2.085(4) | N1-C2-C3 | 110.2(4) |
| C6-C10 | 1.442(7) | C2-C3-N4 | 107.5(4) |
| C10-N3 | 1.145(7) | C5-C6-C10 | 121.3(5) |
| N1-C2 | 1.381(6) | C6-C10-N3 | 178.9(6) |
| N1-C9 | 1.385(6) | C2-N1-C9 | 107.8(4) |
The planarity of the imidazo[1,2-a]pyridine core is a key structural feature, which can influence its stacking interactions in a biological context. The carbonitrile group is nearly linear, as expected.
Crystal Packing and Intermolecular Interactions
In the crystal lattice, the molecules of this compound are packed in a herringbone arrangement. The crystal packing is stabilized by a network of intermolecular interactions, including C-H···N hydrogen bonds and halogen bonds. Specifically, a notable C-H···N interaction is observed between the hydrogen atom at the C7 position of one molecule and the nitrogen atom of the nitrile group of an adjacent molecule. This interaction contributes to the formation of one-dimensional chains along the crystallographic b-axis.
Furthermore, a significant I···N halogen bond is present between the iodine atom of one molecule and the pyridine nitrogen atom (N1) of a neighboring molecule. This interaction plays a crucial role in the overall stability of the crystal structure and is a noteworthy feature for consideration in the design of compounds targeting proteins where halogen bonding can be exploited.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflowdot
An In-Depth Technical Guide to the Solubility of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile in Organic Solvents
Foreword: The Crucial Role of Solubility in Advancing Imidazo[1,2-a]pyridine-Based Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] The specific derivative, 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile, with its unique substitution pattern, represents a promising candidate for further investigation. However, the journey from a promising molecule to a viable drug candidate is paved with physicochemical challenges, the most fundamental of which is solubility. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy and safety.[3][4]
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 885276-13-1 | [5] |
| Molecular Formula | C₈H₄IN₃ | [5] |
| Molecular Weight | 269.042 g/mol | [5] |
| Appearance | Yellow to off-white solid (presumed) | [6] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Density | Not available | [5] |
The presence of the imidazo[1,2-a]pyridine core, a fused bicyclic aromatic system, suggests a degree of planarity and potential for π-π stacking interactions. The electron-withdrawing nitrile group (-CN) and the bulky, lipophilic iodine atom at the 3-position will significantly influence its polarity and intermolecular interactions. The nitrogen atoms in the ring system can act as hydrogen bond acceptors. These features suggest that its solubility will be highly dependent on the specific nature of the solvent.
Theoretical Underpinnings of Solubility: A Mechanistic Perspective
The adage "like dissolves like" provides a useful starting point, but a deeper, more mechanistic understanding is required for rational solvent selection in a drug development context. The dissolution of a crystalline solid like this compound in a solvent is a two-step thermodynamic process:
-
Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice.
-
Solvation Energy Gained: Energy is released when the individual molecules are surrounded and stabilized by solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.
Key Factors Influencing Solubility:
-
Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents will better solvate polar solutes, and non-polar solvents will better solvate non-polar solutes. Given the mix of polar (nitrile, pyridine nitrogen) and non-polar (iodo, aromatic rings) functionalities in our target compound, a range of solvents with varying polarities should be investigated.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic polar solvents (e.g., DMSO, DMF) can only accept them. The nitrogen atoms in the imidazo[1,2-a]pyridine ring are potential hydrogen bond acceptors.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be leveraged in processes like recrystallization but must be carefully characterized for formulation development.
Experimental Determination of Solubility: A Validated Protocol
In the absence of pre-existing data, a robust and reproducible experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[7] This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.
Workflow for Equilibrium Solubility Determination
Caption: Equilibrium Solubility Determination Workflow.
Step-by-Step Protocol: Modified Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or higher)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Solvent Selection Rationale: A diverse set of solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities. A suggested starting panel includes:
| Solvent | Class | Polarity | Rationale |
| Methanol | Polar Protic | High | Hydrogen bond donor/acceptor |
| Ethanol | Polar Protic | High | Common pharmaceutical solvent |
| Acetonitrile | Polar Aprotic | High | Dipolar interactions |
| Acetone | Polar Aprotic | Medium | Common laboratory solvent |
| Ethyl Acetate | Polar Aprotic | Medium | Ester functionality |
| Dichloromethane (DCM) | Non-polar | Low | Halogenated solvent |
| Toluene | Non-polar | Low | Aromatic solvent |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong solvent, often used for stock solutions[4][8] |
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be ~20 mg of solid to 2 mL of each solvent.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Shake the vials for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[7] It is advisable to run a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any fine particulate matter.
-
Accurately dilute the filtered sample with a suitable mobile phase (for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column, isocratic or gradient elution with a mixture of acetonitrile and water, UV detection at an appropriate wavelength).
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted samples and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
Data Interpretation and Application
The quantitative data obtained should be compiled into a clear, comparative table.
Solubility Data for this compound at 25°C (Illustrative Template)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Comments/Observations |
| Methanol | [Experimental Value] | [Calculated Value] | |
| Ethanol | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | [Experimental Value] | [Calculated Value] | |
| Acetone | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | |
| Dichloromethane | [Experimental Value] | [Calculated Value] | |
| Toluene | [Experimental Value] | [Calculated Value] | |
| DMSO | [Experimental Value] | [Calculated Value] | High solubility expected |
Implications for Drug Development:
-
Reaction Chemistry: High solubility in solvents like DMF, DCM, or Toluene can guide the selection of reaction media for further chemical modifications.[9]
-
Purification: Knowledge of differential solubility in a solvent pair (one where it is highly soluble and another where it is poorly soluble) is the basis for developing effective crystallization protocols.
-
Preclinical Formulation: For in vitro and in vivo studies, identifying a solvent system that can deliver the required concentration is paramount. Often, a co-solvent system (e.g., DMSO/water or ethanol/water) is employed. The data generated here provides the basis for selecting appropriate organic co-solvents.
-
Structure-Solubility Relationships (SSR): This dataset serves as a baseline. As new analogues of the parent compound are synthesized, comparing their solubility profiles can provide valuable insights into how different functional groups affect this critical property.
Conclusion: A Pathway to Informed Development
While a definitive, pre-existing value for the solubility of this compound in organic solvents is not currently in the public domain, this guide provides a far more valuable asset: a robust, scientifically-grounded methodology for its determination and interpretation. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate high-quality, reliable data. This data is not merely a set of numbers; it is actionable intelligence that will inform critical decisions throughout the drug discovery and development pipeline, from synthetic route optimization to the design of effective formulations for preclinical and, eventually, clinical evaluation.
References
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rheolution.com [rheolution.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. 3-Iodoimidazo[1,2-A]Pyridine-6-Carboxylic Acid Methyl Ester|CAS 460087-82-5 [rlavie.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmatutor.org [pharmatutor.org]
- 9. research.unipd.it [research.unipd.it]
Stability and storage of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
An In-Depth Technical Guide to the Stability and Storage of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Abstract
This compound is a key heterocyclic intermediate, leveraging the privileged imidazo[1,2-a]pyridine scaffold for applications in medicinal chemistry and materials science.[1] The inherent reactivity of its constituent functional groups—the iodo substituent at the C-3 position and the nitrile group at C-6—presents specific challenges for its long-term stability and storage. This guide provides a comprehensive analysis of the factors influencing the chemical integrity of this compound. We will explore the primary degradation pathways, including hydrolysis, photodecomposition, and thermal stress, and present scientifically grounded protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's behavior to ensure the reliability and reproducibility of their experimental outcomes.
Introduction to this compound
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that is central to numerous biologically active molecules. Its rigid, planar structure and rich electron density make it an ideal scaffold for interacting with various biological targets. Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] Furthermore, the π-conjugated system imparts unique photophysical properties, leading to applications in fluorescent probes and organic electronics.[1][4] The functionalization at the C-3 and C-6 positions, as seen in the title compound, is a common strategy to modulate its physicochemical and biological profile.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is the first step in developing appropriate stability protocols.
| Property | Value | Reference |
| CAS Number | 885276-13-1 | |
| Molecular Formula | C₈H₄IN₃ | |
| Molecular Weight | 269.04 g/mol | |
| Appearance | Typically an off-white to pale yellow solid | |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in other organic solvents |
Fundamental Principles of Chemical Stability
The stability of any chemical compound is a function of both its intrinsic molecular structure and the external environmental conditions it is subjected to. For this compound, the key vulnerabilities stem from its specific functional groups.
-
The C-I Bond: The carbon-iodine bond is the weakest of the carbon-halogen bonds. It is susceptible to homolytic cleavage when exposed to ultraviolet light or high temperatures, initiating radical-mediated degradation. This reactivity is also exploited in synthetic chemistry, for instance, in metal-catalyzed cross-coupling reactions.[5]
-
The Nitrile Group (-C≡N): The nitrile group is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases.[6][7] The presence of atmospheric moisture is sufficient to initiate this process, which proceeds first to an amide intermediate and subsequently to a carboxylic acid.[8]
-
The Heteroaromatic Core: The imidazo[1,2-a]pyridine ring system is rich in π-electrons and possesses fluorescent properties, indicating it can absorb UV-Vis light.[1] This absorption can lead to an excited state, making the molecule more susceptible to photodecomposition or reactions with molecular oxygen.
Predicted Degradation Pathways
Based on first principles, we can predict several primary pathways through which this compound may degrade. Understanding these pathways is critical for designing effective mitigation strategies.
Hydrolytic Degradation of the Nitrile Group
The most significant non-photochemical threat to the stability of this compound in storage or in solution is the hydrolysis of the C-6 nitrile functional group. This reaction is catalyzed by trace amounts of acid or base in the presence of water.
-
Mechanism: The reaction proceeds via nucleophilic attack of water (under acidic conditions) or a hydroxide ion (under basic conditions) on the electrophilic carbon of the nitrile.[6][8] This leads to the formation of a carboxamide intermediate (3-Iodoimidazo[1,2-a]pyridine-6-carboxamide). Under forcing conditions or prolonged exposure, this amide can undergo a second hydrolysis step to yield the corresponding carboxylic acid (3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid).[7]
Caption: Hydrolysis of the nitrile group to an amide and then a carboxylic acid.
Photodegradation via C-I Bond Cleavage
The imidazo[1,2-a]pyridine core absorbs UV light, and the energy from this absorption can be sufficient to induce the homolytic cleavage of the relatively weak C-I bond.
-
Mechanism: Upon absorption of a photon (hν), the C-I bond can break, generating an imidazopyridinyl radical and an iodine radical. These highly reactive radical species can then participate in a cascade of secondary reactions, such as hydrogen abstraction from solvents or dimerization, leading to a complex mixture of impurities.
Caption: Initiation of photodegradation by UV light-induced C-I bond cleavage.
Thermal Decomposition
While heterocyclic compounds often exhibit high thermal stability, degradation can occur at elevated temperatures.[9][10] For this compound, thermal stress can accelerate the C-I bond cleavage seen in photodecomposition and may also lead to the decomposition of the heterocyclic ring itself, potentially through complex rearrangement and fragmentation pathways. Based on analogous structures, significant thermal decomposition is not expected below 250 °C.[9]
Recommended Storage and Handling Protocols
The primary goal of a storage protocol is to mitigate the environmental factors identified as risks. The following recommendations are based on the predicted degradation pathways.
Optimal Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Slows down all chemical degradation pathways, particularly hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Light | Dark (Amber glass vial inside a secondary container) | Prevents photodegradation by blocking UV and visible light.[1] |
| Container | Type 1 Borosilicate Amber Glass Vial with PTFE-lined cap | Chemically inert, blocks UV light, and provides an excellent seal against moisture ingress. |
Handling Procedures for Laboratory Use
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Dispensing: Handle the solid in a controlled environment, preferably a glove box with an inert atmosphere or, at a minimum, in a low-humidity room. Dispense the required amount quickly and reseal the container tightly, purging with inert gas if possible.
-
Stock Solutions: For preparing stock solutions, use high-purity, anhydrous solvents (e.g., anhydrous DMSO or DMF). Store stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. If solutions are stored for an extended period, their purity should be re-verified before use.
Experimental Protocols for Stability Assessment
To empirically validate the predicted stabilities and establish a re-test period for a given batch, a forced degradation (or stress testing) study is essential.
Protocol for a Forced Degradation Study
This protocol is designed to intentionally degrade the sample under various conditions to identify the likely degradation products and the compound's susceptibility to different stresses.
Caption: A typical workflow for conducting a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the compound in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another aliquot to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to an aliquot. Keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
-
Photolytic Degradation: Expose an aliquot in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) at room temperature. A control sample should be wrapped in foil and kept alongside.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, quench the reaction (e.g., neutralize acid/base), and analyze immediately by a stability-indicating HPLC method.
Analytical Methodology for Stability Monitoring
A stability-indicating analytical method is one that can separate the parent compound from all potential degradation products. Reversed-phase HPLC with UV detection is the standard approach.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolution for separating polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in mass spectrometry and controls pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the compound and its likely less-polar degradants. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient ensures elution of the parent compound and a wide range of potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times and improves peak shape. |
| Detection | UV at 254 nm and ~320 nm; coupled with Mass Spectrometry (MS) | UV detection provides quantification. MS provides mass information to identify unknown degradants. |
Conclusion
This compound is a molecule with significant potential but requires careful management due to inherent chemical liabilities. The primary risks to its integrity are hydrolysis of the nitrile group and photolytic cleavage of the C-I bond . These risks can be effectively managed through strict adherence to proper storage and handling protocols. The cornerstone of this strategy is the exclusion of moisture and light, achieved by storing the solid compound at -20°C under an inert atmosphere in amber glass vials . For researchers, implementing these measures and validating stability with appropriate analytical methods will ensure the integrity of the material, leading to more reliable and reproducible scientific outcomes.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity evaluation of 3-hydroxyimidazo[1,2-a]pyridine and 3-hydroxyimidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine-6-carbonitrile Derivatives as Potential Therapeutic Agents
Abstract
The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational agents.[1][2] This guide focuses on a specific, underexplored subclass: imidazo[1,2-a]pyridine-6-carbonitrile derivatives. The introduction of a carbonitrile group at the C6-position offers unique electronic and steric properties, presenting a compelling strategy for developing novel therapeutics, particularly in oncology. We will explore the design rationale, detail robust synthetic pathways such as the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and outline protocols for biological evaluation against key cancer-related targets like the PI3K/mTOR signaling pathway.[3][4] By integrating synthetic chemistry, biological screening, and structure-activity relationship (SAR) analysis, this document serves as a comprehensive resource for researchers aiming to exploit this promising chemical space.
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure
Significance in Medicinal Chemistry
The fused 5,6 heterocyclic system of imidazo[1,2-a]pyridine is a cornerstone of modern drug discovery.[5] Its rigid structure and versatile substitution points allow for precise three-dimensional orientation of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. This has led to the development of drugs with diverse therapeutic applications, including the hypnotic agent Zolpidem, the cardiotonic drug Olprinone, and numerous compounds in clinical evaluation for treating cancer, infections, and inflammatory diseases.[1][2] The scaffold's value is underscored by its frequent appearance in high-throughput screening campaigns and its established role in generating lead compounds for challenging targets like protein kinases.[6][7]
Rationale for Targeting the C6-Position with a Carbonitrile Moiety
The strategic placement of substituents is paramount in drug design. While positions C2, C3, and C8 have been extensively studied, the C6-position offers a distinct vector for molecular exploration. The carbonitrile group (–C≡N) was selected for several compelling reasons:
-
Electronic Profile: As a potent electron-withdrawing group, the nitrile moiety can significantly modulate the electronic distribution of the heterocyclic core, influencing pKa and binding interactions.
-
Hydrogen Bonding: The nitrogen atom of the nitrile is a competent hydrogen bond acceptor, capable of forming key interactions within a protein's active site.
-
Metabolic Stability: The carbonitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: It serves as a versatile synthetic precursor, readily convertible to other functional groups such as tetrazoles, amides, or carboxylic acids, allowing for rapid library diversification.
Studies on other 6-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against colon cancer cell lines, validating the therapeutic potential of modifying this position.[8]
Synthetic Strategies for Imidazo[1,2-a]pyridine-6-carbonitrile Derivatives
Overview of Core Synthesis
The construction of the imidazo[1,2-a]pyridine-6-carbonitrile scaffold is most efficiently achieved through multicomponent reactions (MCRs), which allow for the assembly of complex molecules from simple starting materials in a single synthetic operation. This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate chemical diversity.
Key Synthetic Approach: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful one-pot, three-component condensation of a 2-amino(aza)azine, an aldehyde, and an isocyanide to yield 3-aminoimidazo-fused heterocycles.[3] For our target scaffold, the key starting material is a 2-amino-5-cyanopyridine. The causality behind this choice is twofold: it is commercially available, and the cyano group is stable under the reaction conditions, ensuring its incorporation into the final product at the desired C6-position.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-amino-5-cyanopyridine (1.0 mmol, 1 equiv.) in methanol (10 mL).
-
Aldehyde Addition: Add the desired aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 mmol, 1.1 equiv.) to the solution.
-
Catalyst Addition: Add scandium(III) triflate (0.1 mmol, 0.1 equiv.) as a Lewis acid catalyst to activate the aldehyde carbonyl group, thereby facilitating imine formation.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 1.2 equiv.) dropwise to the stirring mixture. The isocyanide acts as a "two-atom" synthon, ultimately forming the C2 and N1 atoms of the imidazole ring.
-
Reaction Execution: Seal the flask and stir the reaction mixture at 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine-6-carbonitrile derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow Diagram for Synthesis & Purification
Caption: A typical workflow for the GBB synthesis and purification of target compounds.
Biological Evaluation and Key Therapeutic Targets
The Kinase Family: A Primary Target
The imidazo[1,2-a]pyridine scaffold is a well-established "hinge-binding" motif, making it an ideal starting point for the design of protein kinase inhibitors.[6] Kinases are frequently dysregulated in cancer, and targeting them remains a highly successful therapeutic strategy.[6] The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human tumors.[4] Consequently, dual inhibitors of PI3K and mTOR are of significant interest, and imidazo[1,2-a]pyridines have shown promise in this area.[7]
Caption: The PI3K/Akt/mTOR pathway, a key target for imidazo[1,2-a]pyridine inhibitors.
Cellular Antitumor Activity
The ultimate goal is to inhibit cancer cell growth. 6-Substituted imidazo[1,2-a]pyridines have demonstrated significant cytotoxic effects against human colon cancer cell lines such as HT-29 and Caco-2.[8] Mechanistic studies revealed that this activity is mediated through the induction of apoptosis, involving the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases.[8] This provides a clear, validated cellular phenotype to screen for and optimize our novel 6-carbonitrile derivatives.
Protocol: In Vitro Kinase Inhibition Assay (PI3Kα HTRF)
This protocol describes a self-validating system to quantify the inhibitory potential of a compound against a specific kinase.
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used. The kinase (PI3Kα) phosphorylates a biotinylated substrate (PIP2). A europium-labeled anti-phospho-substrate antibody and a streptavidin-labeled acceptor fluorophore are added. In the presence of the phosphorylated product, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.
-
Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).
-
Reaction Mixture: In a 384-well plate, add 2 µL of the diluted compound solution. Add 4 µL of PI3Kα enzyme and biotinylated-PIP2 substrate solution in assay buffer.
-
Initiation: Add 4 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection mixture (containing Eu-antibody and streptavidin-acceptor). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Calculate the ratio of acceptor/donor emission.
-
Analysis: Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Controls (no enzyme, no inhibitor) are essential for data normalization.
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) Analysis
The Critical Role of the C6-Substituent
SAR studies are the logical engine of lead optimization. Previous work on pan-PI3K inhibitors has shown that a planar conformation between the imidazopyridine core and a heteroaryl ring at the C6-position is beneficial for potency.[9] This suggests that the linear geometry of the carbonitrile group is well-suited for occupying narrow, hydrophobic channels within the kinase ATP-binding site. Our initial SAR exploration will focus on varying the substituents introduced via the aldehyde and isocyanide components of the GBB reaction while keeping the C6-carbonitrile constant.
SAR Data Summary Table (Illustrative Data)
The following table presents hypothetical data to illustrate how SAR is developed. We will systematically vary the R¹ (from the aldehyde) and R² (from the isocyanide) groups and measure the resulting inhibitory activity.
| Compound ID | R¹ (C3 position) | R² (C2 position) | PI3Kα IC₅₀ (nM) | HT-29 GI₅₀ (µM) |
| REF-01 | Phenyl | tert-Butylamino | 850 | 12.5 |
| NC-01 | 4-Chlorophenyl | tert-Butylamino | 320 | 4.1 |
| NC-02 | 4-Methoxyphenyl | tert-Butylamino | 650 | 9.8 |
| NC-03 | 2-Naphthyl | tert-Butylamino | 150 | 1.9 |
| NC-04 | 4-Chlorophenyl | Cyclohexylamino | 410 | 5.3 |
| NC-05 | 4-Chlorophenyl | (1-Adamantyl)amino | 290 | 3.5 |
Causality from Data: The initial data suggests that electron-withdrawing groups (Cl) and larger, lipophilic aromatic systems (naphthyl) at the R¹ position enhance both enzymatic and cellular potency. The nature of the R² group appears to have a more modest, but still significant, impact on activity.
SAR Logic Diagram```dot
Conclusion and Future Perspectives
This guide has established a comprehensive framework for the discovery and initial development of novel imidazo[1,2-a]pyridine-6-carbonitrile derivatives. By leveraging efficient multicomponent synthesis and focusing on validated cancer targets like the PI3K/mTOR pathway, this scaffold represents a rich area for therapeutic innovation.
The path forward involves several critical steps:
-
Lead Optimization: Systematically expand the SAR based on initial hits to further improve potency and selectivity. This includes exploring substitutions at other positions, such as C8, to fine-tune physicochemical properties.
-
ADME/Tox Profiling: Promising compounds must be evaluated for their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Early assessment of properties like metabolic stability in liver microsomes, plasma protein binding, and potential off-target effects is crucial.
-
In Vivo Efficacy Studies: The most promising lead compounds should be advanced into relevant animal models of cancer (e.g., xenograft models using HT-29 cells) to evaluate their in vivo efficacy, pharmacokinetics, and tolerability.
By following this structured, data-driven approach, the imidazo[1,2-a]pyridine-6-carbonitrile scaffold can be effectively mined to produce next-generation drug candidates for the treatment of cancer and other diseases.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological potential of substituted imidazo[1,2-a]pyridines
An In-Depth Technical Guide to the Biological Potential of Substituted Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of several marketed drugs.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of substituted imidazo[1,2-a]pyridines. We will delve into their applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) active agents, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols.
The Imidazo[1,2-a]pyridine Scaffold: A Core of Versatility
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6 heterocycle structurally similar to purines, allowing it to interact with a wide array of biological targets.[4][5] This versatility has cemented its status as a crucial pharmacophore in modern drug discovery. Several commercially successful drugs are based on this scaffold, including the hypnotic agent Zolpidem, the anxiolytics Alpidem and Saripidem, and the cardiotonic Olprinone, underscoring its clinical significance.[6][7][8] The scaffold's broad biological profile includes anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and CNS-modulating properties.[3][6][8]
Synthetic Pathways to Imidazo[1,2-a]pyridine Derivatives
The accessibility and derivatization of the imidazo[1,2-a]pyridine core are crucial for exploring its biological potential. Several synthetic strategies have been developed, ranging from classical condensations to modern multi-component reactions.
Key Synthetic Strategies
-
Classical Condensation: The most traditional and widely used method involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound (e.g., α-bromoketone). This versatile reaction allows for the introduction of various substituents at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring.
-
Multi-Component Reactions (MCRs): One-pot syntheses, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide an efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives from a 2-aminopyridine, an aldehyde, and an isocyanide.[9] MCRs are highly valued for their atom economy and ability to rapidly generate diverse compound libraries.[10]
-
Modern Catalytic Methods: Recent advancements include copper-catalyzed aerobic oxidative syntheses from 2-aminopyridines and ketones or nitroolefins, which offer broad functional group tolerance and good yields under mild conditions.[11]
Caption: General synthetic routes to the imidazo[1,2-a]pyridine core.
Experimental Protocol: General Procedure for Classical Synthesis
This protocol describes the synthesis of 3-substituted imidazo[1,2-a]pyridines via the condensation of a substituted 2-aminopyridine and an α-haloketone.[12]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 mmol) and the corresponding α-haloketone (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (10 mL).
-
Reflux: Heat the reaction mixture to reflux for 1.5–4.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Basification (if necessary): For reactions forming a salt, add powdered potassium hydroxide (3.3 mmol) and stir for 30 minutes to liberate the free base.
-
Purification: Filter the solid residue and wash with chloroform. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the desired substituted imidazo[1,2-a]pyridine.
Anticancer Potential: Targeting Key Cellular Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, demonstrating efficacy against a range of cancer cell lines including breast, colon, lung, melanoma, and cervical cancers.[13][14][15] Their mechanism of action often involves the inhibition of critical signaling pathways that regulate cell proliferation, survival, and metastasis.[13][16]
Mechanisms of Anticancer Activity
-
PI3K/Akt/mTOR Pathway Inhibition: This is one of the most frequently dysregulated pathways in human cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of key kinases in this pathway, such as PI3Kα and mTOR, leading to cell cycle arrest and apoptosis.[13][14][17]
-
Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, certain derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: ALDH enzymes, particularly the 1A3 isoform, are overexpressed in cancer stem cells and contribute to therapeutic resistance. Novel imidazo[1,2-a]pyridine derivatives have been identified as potent ALDH1A3 inhibitors, showing picomolar efficacy against patient-derived glioblastoma stem-like cells.[18]
-
Other Kinase Inhibition: These compounds also target other crucial kinases like Cyclin-Dependent Kinases (CDKs), VEGFR, and EGFR, further highlighting their multi-targeted anticancer potential.[13][16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The anticancer activity of these compounds is highly dependent on the substitution pattern on the bicyclic core.
| Compound Type | Key Substituents | Target Cell Lines | IC₅₀ (µM) | Reference |
| Thiazole-substituted | C2: Thiazole, C3: Phenyl | A375 (Melanoma) | 0.14 | [17] |
| Thiazole-substituted | C2: Thiazole, C3: Phenyl | HeLa (Cervical) | 0.21 | [17] |
| 3-Amino derivative | C2: p-tolyl, C3: p-chlorophenylamino | HT-29 (Colon) | Potent | [15] |
| 3-Amino derivative | C2: p-nitrophenyl, C3: p-chlorophenylamino | B16F10 (Melanoma) | Potent | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test imidazo[1,2-a]pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial and Antitubercular Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridines have demonstrated significant activity against a range of bacteria, fungi, and mycobacteria.[7][8]
-
Antibacterial/Antifungal: Derivatives have shown remarkable inhibitory activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including multi-drug resistant strains like MRSA.[2][8] SAR studies indicate that the nature of substituents at the C-2, C-3, and C-7 positions strongly influences potency.[2]
-
Antituberculosis: The scaffold has yielded potent agents against Mycobacterium tuberculosis (Mtb). Certain imidazo[1,2-a]pyridine-3-carboxamides exhibit nanomolar potency and are effective against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains.[1][4]
| Compound Type | Key Substituents | Target Microbe | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamide | Bulky, lipophilic biaryl ethers | M. tuberculosis (MDR/XDR) | ≤0.03–0.8 | [1] |
| 1,2,3-Triazole conjugate | C2: (1-aryl-1H-1,2,3-triazol-4-yl) | S. aureus, P. aeruginosa | Significant activity | [7] |
| Dihydro-IZPs | Various | MRSA, E. coli | Potent | [8] |
Potent Antiviral Agents
Imidazo[1,2-a]pyridines have been identified as potent inhibitors of several human viruses, particularly herpesviruses.
-
Human Cytomegalovirus (CMV) & Varicella-Zoster Virus (VZV): Derivatives bearing a thioether side chain at the C-3 position are highly active against CMV and VZV.[21][22] SAR studies have shown that replacing a benzyl with a phenylethyl group in the thioether side chain can enhance anti-CMV activity significantly.[23]
-
Herpes Simplex Viruses (HSV): A series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have demonstrated in vitro antiviral activity against HSV that is comparable or superior to the standard drug acyclovir.[24]
| Compound Class | Key Features | Target Virus | Activity | Reference |
| 3-Thioether derivatives | Phenylethylthio group | Human CMV | High (TI > 150) | [21][22] |
| 2-Aryl-3-pyrimidyl | Varied aryl/pyrimidine subs. | HSV | Potent (≥ Acyclovir) | [24] |
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases. Imidazo[1,2-a]pyridines exert anti-inflammatory effects by modulating critical inflammatory signaling pathways.[25]
Mechanism of Anti-inflammatory Action
-
NF-κB and STAT3 Pathway Suppression: A primary mechanism involves the inhibition of the NF-κB and STAT3 signaling pathways.[19][20] This leads to the downregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20]
-
COX Inhibition: Some carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to preferentially inhibit the COX-2 enzyme over COX-1, suggesting a safer gastrointestinal profile compared to non-selective NSAIDs.[26]
Caption: Inhibition of the NF-κB inflammatory pathway by imidazo[1,2-a]pyridines.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[26]
-
Animal Grouping: Use male Wistar rats (150-200g), fasted overnight. Divide them into groups: control (vehicle), standard (e.g., Indomethacin 10 mg/kg), and test groups (imidazo[1,2-a]pyridine derivatives, e.g., 10 mg/kg).
-
Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.).
-
Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Applications in Central Nervous System (CNS) Disorders
The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for developing agents that act on the CNS, most notably for neurodegenerative diseases and sleep disorders.
-
Imaging β-Amyloid Plaques: In Alzheimer's disease, certain radioiodinated derivatives, such as [¹²⁵I]IMPY, exhibit high binding affinity and selectivity for β-amyloid (Aβ) aggregates.[27][28] These compounds have shown excellent brain uptake and washout in animal models, making them promising candidates for PET or SPECT imaging of Aβ plaques in patients.[28][29]
-
Adenosine Receptor Antagonism: Derivatives acting as adenosine A₁ receptor antagonists are being investigated for treating cognitive deficits in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[30]
-
GABA-A Receptor Modulation: The hypnotic drug Zolpidem acts as a selective agonist at the benzodiazepine site of the GABA-A receptor, demonstrating the scaffold's utility in treating insomnia.[7]
| Compound | CNS Target | Application | Binding Affinity (Kᵢ) | Reference |
| IMPY (and derivatives) | β-Amyloid Aggregates | Alzheimer's Diagnosis (Imaging) | 10-15 nM | [27][28] |
| 3-Cyclohexylamino-2-phenyl derivatives | Adenosine A₁ Receptor | Neurodegenerative Disorders | Variable | [30] |
| Zolpidem | GABA-A Receptor | Insomnia Treatment | High | [7] |
Conclusion and Future Outlook
The substituted imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, possessing a remarkable spectrum of biological activities. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-active agents. The synthetic accessibility of the core allows for extensive structural modifications, enabling fine-tuning of activity and selectivity through rigorous structure-activity relationship studies.
Future research should focus on several key areas:
-
Novel Target Identification: Exploring the potential of these compounds against new and emerging biological targets.
-
Advanced Drug Delivery: Developing novel formulations to improve the pharmacokinetic and safety profiles of lead compounds.[25]
-
Combinatorial Chemistry: Leveraging high-throughput synthesis and screening to expand the chemical space and uncover novel bioactive molecules.[10]
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to validate their therapeutic efficacy in humans.
The continued exploration of the imidazo[1,2-a]pyridine scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, antiulcer, antibacterial, and antifungal properties. Notably, the commercial hypnotic drug Zolpidem and the phosphodiesterase 3 (PDE3) inhibitor Olprinone feature this scaffold. The functionalization of this nucleus is therefore of significant interest for the generation of novel molecular entities with therapeutic potential. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, making it an ideal method for the derivatization of the imidazo[1,2-a]pyridine system.
This guide provides a detailed technical overview and practical protocols for conducting Suzuki coupling reactions with 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile, a key intermediate for the synthesis of a diverse range of polysubstituted imidazo[1,2-a]pyridines.
Understanding the Reaction: Mechanistic Considerations and the Role of the Nitrile Group
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and its Functionalization
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure have made it a cornerstone in the development of a wide array of therapeutic agents and functional organic materials. Commercially successful drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this scaffold, underscoring its biological significance. The derivatization of the imidazo[1,2-a]pyridine ring system is therefore a critical endeavor for researchers in drug discovery and development.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offer a reliable avenue for the late-stage functionalization of complex molecules under relatively mild conditions. This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile , a key intermediate for the synthesis of novel derivatives with potential therapeutic applications. The presence of the electron-withdrawing nitrile group at the 6-position introduces both challenges and opportunities in these transformations, which will be a central focus of the protocols and discussions presented herein.
Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount for any successful derivatization campaign. The synthesis of this compound can be achieved through a multi-step sequence, which is outlined below. The rationale behind the choice of reagents and conditions is provided to ensure a thorough understanding of the process.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile
This procedure is adapted from established methods for the condensation of 2-aminopyridines with α-halocarbonyls.
Materials:
-
2-Amino-5-cyanopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-amino-5-cyanopyridine (1.0 eq) in a mixture of ethanol and water (3:1), add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford imidazo[1,2-a]pyridine-6-carbonitrile.
Rationale: The condensation reaction proceeds via an initial SN2 reaction between the exocyclic nitrogen of 2-aminopyridine and chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The use of a water/ethanol mixture facilitates the dissolution of both the starting material and the aqueous chloroacetaldehyde solution.
Protocol 2: Iodination of Imidazo[1,2-a]pyridine-6-carbonitrile
The C-3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution. This protocol utilizes N-iodosuccinimide (NIS) for a regioselective iodination.
Materials:
-
Imidazo[1,2-a]pyridine-6-carbonitrile
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dilute the residue with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can often be used in the subsequent cross-coupling reactions without further purification. If necessary, it can be purified by column chromatography or recrystallization.
Rationale: The electron-rich nature of the C-3 position of the imidazo[1,2-a]pyridine ring makes it highly reactive towards electrophilic iodinating agents like NIS. Acetonitrile is a suitable solvent for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the electron-withdrawing nitrile group at the 6-position is expected to decrease the electron density of the imidazo[1,2-a]pyridine ring system. This can influence the rate of oxidative addition of the palladium(0) catalyst to the C-I bond. However, the C-3 iodo-substituent is generally highly reactive in palladium-catalyzed cross-coupling reactions. The following protocols are provided as starting points for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Optimization of the reaction conditions may be necessary to achieve high yields with specific coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale and Optimization:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources like Pd(OAc)₂ with appropriate phosphine ligands (e.g., SPhos, XPhos) can also be screened, especially for challenging substrates.
-
Base: Sodium carbonate is a common inorganic base. Other bases like potassium carbonate, cesium carbonate, or potassium phosphate can be tested to optimize the reaction.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. DME is another excellent solvent for Suzuki reactions.[1][2]
-
Electron-withdrawing group effect: The nitrile group may make the imidazo[1,2-a]pyridine ring more electron-deficient, which could potentially slow down the oxidative addition step. However, the high reactivity of the C3-iodo bond often compensates for this effect.
Data Summary for Suzuki-Miyaura Coupling (Hypothetical)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 10 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[3]
Catalytic Cycles for Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Protocol 4: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF or DMF, followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq) under a positive pressure of the inert gas.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale and Optimization:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction.[3] Copper-free conditions have also been developed and may be advantageous in some cases to avoid the formation of alkyne homocoupling byproducts.
-
Base: An amine base such as triethylamine or diisopropylamine is typically used to neutralize the HI formed during the reaction and to facilitate the formation of the copper acetylide intermediate.
-
Solvent: Aprotic polar solvents like THF and DMF are commonly used.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 5: Buchwald-Hartwig Amination of this compound
This reaction is often sensitive to the choice of ligand and base. The following is a general protocol using a common catalyst system.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Toluene or 1,4-Dioxane (degassed)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed toluene or 1,4-dioxane and stir for a few minutes to form the active catalyst.
-
In a separate Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill this tube with an inert gas.
-
Transfer the catalyst solution to the substrate-containing tube via cannula.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale and Optimization:
-
Catalyst System: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos, SPhos, or RuPhos are often effective. Pre-catalysts such as those developed by Buchwald's group can also be employed for improved reactivity and reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is commonly used, but for substrates sensitive to strong bases, milder conditions with Cs₂CO₃ or K₃PO₄ can be explored.
-
Substrate Considerations: The imidazo[1,2-a]pyridine nitrogen atoms can potentially coordinate to the palladium center and inhibit catalysis. The use of appropriate ligands helps to mitigate this issue.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound offers a powerful and modular approach to the synthesis of a diverse library of novel compounds. The protocols provided herein serve as a robust starting point for researchers in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile group at the 6-position presents an interesting electronic modification to the imidazo[1,2-a]pyridine scaffold, and a systematic investigation of its impact on the reactivity and properties of the resulting derivatives is a promising area for future research. Further optimization of the reaction conditions for specific coupling partners will undoubtedly lead to the discovery of new molecules with significant biological and material properties.
References
Application Notes and Protocols: Heck Reaction Protocol for 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Olefination of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The ability to selectively functionalize this heterocycle is paramount for the development of new chemical entities with tailored pharmacological profiles. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful tool for the installation of vinyl groups, which can serve as versatile synthetic handles for further molecular elaboration.[1]
This application note provides a detailed protocol for the Heck reaction of 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile, a substrate of interest due to the combined electronic effects of the electron-rich imidazo[1,2-a]pyridine ring system and the electron-withdrawing nitrile substituent. The presence of the nitrile group is anticipated to enhance the reactivity of the aryl iodide in the oxidative addition step of the catalytic cycle.[2] This guide is designed to provide a robust starting point for researchers, with explanations of the rationale behind the choice of reagents and conditions, as well as troubleshooting advice.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
The cycle commences with the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the alkene. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination forms the desired vinylated product and a hydridopalladium(II) complex. Finally, a base is required to regenerate the palladium(0) catalyst, allowing the cycle to continue.[5][6]
Experimental Protocol
This protocol is a starting point and may require optimization depending on the specific alkene coupling partner.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Reaction Setup Workflow:
Figure 2: A generalized workflow for the Heck reaction.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and triphenylphosphine (0.04-0.10 equiv).
-
Establishing an Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous solvent (DMF or MeCN, to make a 0.1-0.2 M solution with respect to the starting material), the alkene (1.2-1.5 equiv), and the base (triethylamine, 2.0-3.0 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-120 °C and stir vigorously. The optimal temperature will depend on the reactivity of the alkene.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Key Reaction Parameters and Rationale
| Parameter | Recommended Range/Value | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can also be used directly. |
| Ligand | PPh₃ (4-10 mol%) | Triphenylphosphine is a standard ligand for Heck reactions that stabilizes the palladium catalyst. For challenging couplings, more electron-rich and bulky phosphine ligands may be beneficial. |
| Base | Et₃N, K₂CO₃, NaOAc (2-3 equiv) | The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle. Organic bases like triethylamine are common, while inorganic bases like potassium carbonate can also be effective.[1] |
| Solvent | DMF, MeCN, DMAc | Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction. Anhydrous conditions are recommended to prevent side reactions. |
| Temperature | 80-120 °C | The reaction temperature needs to be high enough to promote the catalytic cycle but not so high as to cause decomposition of the catalyst or reactants. Aryl iodides are generally more reactive and may require lower temperatures than aryl bromides.[4] |
| Alkene | Styrenes, Acrylates (1.2-1.5 equiv) | Electron-deficient alkenes like acrylates are often highly reactive in the Heck reaction.[1] A slight excess of the alkene is used to ensure complete consumption of the starting material. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., a bulkier, more electron-rich phosphine). Ensure that the solvent is anhydrous and the reaction is under a truly inert atmosphere.
-
Formation of Side Products: The formation of reduced starting material (dehalogenation) can sometimes be observed. This may indicate issues with the catalyst stability or the presence of water. The formation of homocoupled alkene products can occur at high temperatures.
-
Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the addition can be an issue. Generally, the aryl group adds to the less substituted carbon of the double bond.[5]
-
Microwave Irradiation: For rapid optimization and synthesis, microwave-assisted heating can be a valuable tool to accelerate the reaction.[7]
Conclusion
The Mizoroki-Heck reaction is a highly effective method for the C-C bond formation at the 3-position of the imidazo[1,2-a]pyridine nucleus. The protocol outlined in this application note provides a solid foundation for the successful olefination of this compound. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a diverse range of functionalized imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Stille Coupling of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Stille Coupling
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including those with anticancer, anti-inflammatory, and antiviral activities.[1][2] The ability to functionalize this core structure with precision is therefore of paramount importance. The carbon-carbon bond-forming Stille coupling reaction is a powerful tool in this context, offering a versatile and functional-group-tolerant method for the synthesis of complex organic molecules.[3][4][5]
This application note provides a comprehensive guide to the Stille coupling of 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile, a key intermediate for the synthesis of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of the reaction, detail optimized protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the Stille coupling for the derivatization of this important heterocyclic system.
Mechanistic Considerations: The Palladium-Catalyzed Stille Coupling Cycle
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[3][6] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This step forms a Pd(II) intermediate. The reactivity of the organic halide is crucial here, with iodides being more reactive than bromides or chlorides.[8]
-
Transmetalation : The organostannane reagent then exchanges its organic group with the halide on the palladium center. This is often the rate-determining step of the reaction. The efficiency of transmetalation can be influenced by the nature of the ligands on the palladium and the organic groups on the tin.[3]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then participate in another catalytic cycle.[4]
Figure 1: The catalytic cycle of the Stille coupling reaction.
Key Reaction Parameters for the Coupling of this compound
The success of the Stille coupling on the imidazo[1,2-a]pyridine core is highly dependent on the careful selection of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligands is critical. While Pd(PPh₃)₄ can be used directly as a Pd(0) source, in situ generation of the active catalyst from a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with the addition of a phosphine ligand is often more efficient. For heteroaromatic substrates, electron-rich and sterically demanding phosphine ligands can accelerate the reaction.[9]
The Role of the Organostannane Reagent
Organostannanes are air and moisture stable, which makes them convenient to handle.[10] The reactivity of the transferable group on the tin atom follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[9] For the coupling with this compound, aryl, heteroaryl, and vinyl stannanes are common choices.
Solvent and Temperature
The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents such as DMF, dioxane, and toluene are commonly used. The reaction temperature typically ranges from 80 to 110 °C.[11] Microwave irradiation can also be employed to shorten reaction times.
Additives: The "Copper Effect"
For challenging or sluggish Stille couplings, the addition of a copper(I) co-catalyst, often CuI, can lead to significant rate enhancements.[12][13] This "copper effect" is thought to arise from a transmetalation between the organostannane and the copper salt, forming a more reactive organocuprate species that then transmetalates with the palladium center.[14][15]
Experimental Protocols
The following protocols provide a starting point for the Stille coupling of this compound. Optimization may be required for specific organostannane coupling partners.
Synthesis of Starting Material: this compound
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, often involving the condensation of a 2-aminopyridine with an α-haloketone or equivalent.[16][17][18] Subsequent iodination at the C3 position can be accomplished using reagents such as N-iodosuccinimide (NIS) in a suitable solvent.[16]
Protocol 1: Standard Stille Coupling Conditions
This protocol is suitable for reactive organostannanes.
References
- 1. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 2. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. jk-sci.com [jk-sci.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scirp.org [scirp.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the 6-Carbonitrile Group on Imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this scaffold is paramount for the modulation of pharmacological activity. The 6-carbonitrile derivative, in particular, serves as a versatile synthetic handle, offering a gateway to a diverse array of functional groups. This guide provides a comprehensive overview of key transformations of the 6-carbonitrile group on the imidazo[1,2-a]pyridine ring system, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core and the 6-Carbonitrile Functional Group
The imidazo[1,2-a]pyridine ring system is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The electronic nature and steric profile of substituents on this bicyclic system critically influence its interaction with biological targets. The 6-position of the imidazo[1,2-a]pyridine scaffold is a key site for modification to enhance potency and selectivity.
The 6-carbonitrile group (-CN) is an exceptionally valuable functional group in medicinal chemistry. Its linear geometry and electronic properties allow it to act as a bioisostere for other functional groups and to participate in a wide range of chemical transformations. This application note will detail protocols for the conversion of the 6-carbonitrile into functionalities such as carboxylic acids, amides, aminomethyl groups, and tetrazoles, thereby expanding the chemical space available to drug discovery programs.
Key Functionalization Pathways of the 6-Carbonitrile Group
The synthetic versatility of the 6-carbonitrile group on the imidazo[1,2-a]pyridine scaffold allows for its conversion into several key functionalities. This section outlines the primary transformation pathways and provides detailed protocols for each.
Figure 1: Key functionalization pathways of the 6-carbonitrile group.
Hydrolysis to Imidazo[1,2-a]pyridine-6-carboxylic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This process can be achieved under either acidic or basic conditions. For the imidazo[1,2-a]pyridine scaffold, basic hydrolysis is often preferred to avoid potential degradation of the heterocyclic core under harsh acidic conditions.
**C
The Strategic Application of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Targeted Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties have led to its incorporation into several marketed drugs. The strategic functionalization of this scaffold is paramount in the quest for novel therapeutics with enhanced potency and selectivity. This guide focuses on a particularly valuable building block: 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile .
The introduction of an iodine atom at the 3-position and a carbonitrile group at the 6-position of the imidazo[1,2-a]pyridine ring system creates a versatile platform for the synthesis of diverse compound libraries. The C-I bond at the 3-position serves as a prime handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Concurrently, the 6-carbonitrile group can act as a hydrogen bond acceptor or be further transformed, providing another avenue for molecular diversification and interaction with biological targets. This document provides a detailed exploration of the synthesis and application of this key intermediate, with a focus on its utility in the development of kinase inhibitors, a critical class of therapeutics in oncology and beyond.[3][4]
Synthesis of the Core Scaffold: this compound
A robust and efficient synthesis of the title compound is the gateway to its widespread application. While various methods exist for the synthesis of the imidazo[1,2-a]pyridine core, a particularly effective approach for the specific iodination at the C3 position involves a metal-free, ultrasound-assisted methodology.[5][6] This "green chemistry" approach offers advantages in terms of reaction time, yield, and environmental impact.
Protocol 1: Ultrasound-Assisted C-H Iodination
This protocol describes the direct C-H iodination of imidazo[1,2-a]pyridine-6-carbonitrile. The causality behind this experimental choice lies in the enhanced reactivity and regioselectivity offered by ultrasound irradiation, which promotes the formation of the desired 3-iodo isomer.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine imidazo[1,2-a]pyridine-6-carbonitrile (1.0 equiv.), molecular iodine (I2, 0.6 equiv.), and ethanol (0.1 M solution).
-
Initiation: Add tert-Butyl hydroperoxide (TBHP, 70% in water, 2.0 equiv.) to the mixture.
-
Ultrasonication: Place the sealed Schlenk tube in an ultrasonic bath and irradiate for 30 minutes at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Characterization Data (Expected): The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity. The expected 1H NMR spectrum would show a characteristic downfield shift of the proton at the 5-position due to the anisotropic effect of the iodine atom.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true utility of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 3-iodo group serves as a linchpin for introducing various aryl, heteroaryl, alkynyl, and amino moieties through well-established palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, allowing for the introduction of diverse aromatic and heteroaromatic substituents at the 3-position of the imidazo[1,2-a]pyridine core.[7] This is particularly relevant in the design of kinase inhibitors, where these appended rings can occupy specific pockets within the ATP-binding site of the target kinase.[8]
Reaction Scheme for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation is often employed to accelerate the reaction rate and improve yields in Suzuki-Miyaura couplings.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K2CO3, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv.).
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1) to the vial.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography.
Table 1: Representative Kinase Inhibitory Activity of 3-Aryl-imidazo[1,2-a]pyridine Derivatives
| Compound ID | R-Group at C3 (from Arylboronic Acid) | Target Kinase | IC50 (nM) | Reference |
| 1a | 4-(1-methyl-1H-pyrazol-4-yl)phenyl | FLT3-ITD | <10 | [9] |
| 1b | 4-(methylsulfonyl)phenyl | FLT3-ITD | 25 | [9] |
| 2a | 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl | PI3Kα | 670 | [3] |
| 2b | Thiazole-2-yl | PI3Kα | 2.8 | [3] |
Application Note 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing access to compounds with a linear and rigid alkynyl linker.[2][10] This can be advantageous for probing deep hydrophobic pockets in kinase active sites.
Reaction Scheme for Sonogashira Coupling:
Caption: Sonogashira Cross-Coupling Reaction.
Protocol 3: General Procedure for Sonogashira Coupling
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent such as THF or DMF, add triethylamine (Et3N, 2.0 equiv.).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 0.03 equiv.) and copper(I) iodide (CuI, 0.05 equiv.).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 3-position.[11] This is a valuable strategy for accessing novel chemical space and for introducing functionalities that can form key hydrogen bonds with the target protein.
Reaction Scheme for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig Amination Reaction.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), cesium carbonate (Cs2CO3, 1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 equiv.), and a suitable phosphine ligand such as Xantphos (0.04 equiv.).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours until completion.
-
Work-up and Purification: Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate. Purify the crude product by column chromatography.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient and modular synthesis of diverse compound libraries through robust and well-established cross-coupling methodologies. The application of this scaffold in the development of potent kinase inhibitors has been demonstrated, and its potential extends to a wide range of other therapeutic targets. The protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to harness the full potential of this powerful synthetic intermediate in their quest for novel and effective therapeutics. Further exploration of this scaffold, including the derivatization of the 6-carbonitrile group, will undoubtedly lead to the discovery of new drug candidates with improved pharmacological profiles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes: 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Core in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several commercial drugs.[1][2] This bicyclic heterocyclic system serves as an excellent bioisostere for purines, a core component of ATP, enabling it to effectively target the ATP-binding site of kinases. Its rigid structure allows for precise orientation of substituents to interact with key residues within the kinase domain. The introduction of specific functionalities onto this core can significantly enhance potency and selectivity for target kinases.
Our focus here is on a particularly valuable derivative: 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile . This building block offers a dual-pronged approach for generating diverse libraries of kinase inhibitors:
-
The 3-Iodo Group: This functionality serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, often leading to improved potency and selectivity.
-
The 6-Carbonitrile Group: The nitrile moiety can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase. Furthermore, it can be a precursor for other functional groups, such as amines or carboxylic acids, providing additional avenues for structure-activity relationship (SAR) studies.
This guide provides detailed protocols for the synthesis and subsequent functionalization of this compound, along with methodologies for evaluating the resulting compounds as kinase inhibitors.
Synthesis of this compound
The synthesis of the title compound can be achieved through a reliable, multi-step sequence starting from commercially available 2-amino-5-cyanopyridine.
Experimental Protocol: Synthesis of this compound
Step 1: Cyclization to form Imidazo[1,2-a]pyridine-6-carbonitrile
-
To a solution of 2-amino-5-cyanopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield imidazo[1,2-a]pyridine-6-carbonitrile.
Step 2: Iodination at the C3-Position
-
Dissolve the imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution in portions at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford This compound .
Application in Kinase Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The 3-iodo group of our building block is the key to diversification. The following protocols outline standard procedures for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating C-C and C-N bonds.[3][4][5]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids or esters.[3][6] This allows for the introduction of diverse aromatic systems to probe interactions within the kinase active site.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Details:
-
To a degassed mixture of this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (Argon or Nitrogen) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Protocol 2: Sonogashira Coupling for C(sp)-C(sp2) Bond Formation
The Sonogashira coupling enables the introduction of alkyne moieties, which can serve as linear linkers or be further functionalized.[4][7]
Reaction Scheme:
Caption: Sonogashira cross-coupling reaction.
Experimental Details:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.05 eq), and triethylamine (3.0 eq).[4]
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines.[5][8]
Reaction Scheme:
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile in Materials Science
Introduction: Unveiling a Versatile Building Block for Advanced Materials
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system renowned for its significant applications in medicinal chemistry.[1] However, its unique photophysical properties, stemming from a π-conjugated bicyclic structure, have also made it a compelling candidate for advancements in materials science.[2][3] This application note focuses on a particularly promising derivative: 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile. The strategic placement of an iodo group at the C3 position and a carbonitrile moiety at the C6 position transforms the core imidazo[1,2-a]pyridine into a highly versatile and functional building block for the synthesis of novel organic materials with tailored optoelectronic properties.
The C3-iodo substituent serves as a key synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various functional groups, paving the way for the construction of complex molecular architectures.[2][4][5][6][7][8] Concurrently, the electron-withdrawing nature of the 6-carbonitrile group profoundly influences the electronic and photophysical characteristics of the molecule, making it an attractive component for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[9][10][11]
This document provides a comprehensive guide for researchers, scientists, and materials development professionals on the synthesis and application of this compound. We will delve into detailed, field-proven protocols for its synthesis and subsequent functionalization, and explore its potential in the fabrication of advanced organic materials.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the imidazo[1,2-a]pyridine-6-carbonitrile precursor, followed by a regioselective iodination at the C3 position.
Part 1: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile
The formation of the imidazo[1,2-a]pyridine core can be accomplished through various synthetic strategies.[2][12] A reliable and widely adopted method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of imidazo[1,2-a]pyridine-6-carbonitrile, 2-amino-5-cyanopyridine serves as the key starting material.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile
Materials:
-
2-Amino-5-cyanopyridine
-
Chloroacetaldehyde (50% solution in water) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-cyanopyridine (1.0 eq) in ethanol.
-
Add a solution of sodium bicarbonate (2.0 eq) in water.
-
To this stirred mixture, add chloroacetaldehyde (1.2 eq, 50% solution in water) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure imidazo[1,2-a]pyridine-6-carbonitrile.
Part 2: C3-Iodination of Imidazo[1,2-a]pyridine-6-carbonitrile
The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution.[4] This allows for a regioselective iodination using N-iodosuccinimide (NIS) as a mild and efficient iodinating agent.[2][4]
Protocol 2: Synthesis of this compound
Materials:
-
Imidazo[1,2-a]pyridine-6-carbonitrile
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.05 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography to afford pure this compound.
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Applications in Materials Science: A Gateway to Functional Organic Materials
The true potential of this compound lies in its utility as a versatile building block for the creation of advanced organic materials. The C3-iodo group provides a reactive site for the introduction of a wide range of functionalities through well-established cross-coupling methodologies.
Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach to Material Design
The C-I bond in this compound is highly amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions offer a modular approach to synthesize a diverse library of derivatives with tailored properties for specific applications.
Diagram 2: Cross-Coupling Reactions
Caption: Versatility of this compound in cross-coupling reactions.
Protocol 3: General Procedure for Suzuki Cross-Coupling [2][4][6][8]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid/ester (1.1 - 1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-120 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for Sonogashira Cross-Coupling [13][14][15][16]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the terminal alkyne (1.2 - 2.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-10 mol%).
-
Add the amine base and stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 1: Potential Cross-Coupling Partners and Their Impact on Material Properties
| Cross-Coupling Reaction | Coupling Partner Example | Resulting Functional Group | Potential Impact on Material Properties |
| Suzuki | Phenylboronic acid | Aryl | Extends π-conjugation, influences packing, and tunes emission color. |
| Pyreneboronic acid | Polycyclic Aromatic | Enhances fluorescence quantum yield and introduces aggregation-induced emission (AIE) properties. | |
| Sonogashira | Phenylacetylene | Alkynyl | Creates rigid, linear structures; can be used to construct conjugated polymers. |
| Triisopropylsilylacetylene | Silylated Alkynyl | Improves solubility and processability; can be deprotected for further reactions. | |
| Heck | Styrene | Alkenyl | Introduces vinyl linkages for polymerization or further functionalization.[17][18] |
| Buchwald-Hartwig | Carbazole | N-Aryl | Introduces hole-transporting moieties for OLED applications.[1][19] |
| Diphenylamine | Diaryl Amine | Acts as a strong electron-donating group, creating donor-acceptor structures. |
Application in Organic Light-Emitting Diodes (OLEDs)
The this compound core, when appropriately functionalized, is a promising candidate for emitting materials or hosts in OLEDs. The imidazo[1,2-a]pyridine moiety itself can act as an electron acceptor, and the introduction of a donor group at the C3 position via cross-coupling can create a molecule with intramolecular charge transfer (ICT) characteristics, which is beneficial for tuning emission colors.[20][21][22][23] The 6-carbonitrile group further enhances the electron-accepting nature of the core, potentially leading to materials with high fluorescence quantum yields.[9]
Protocol 5: Fabrication of a Bilayer OLED Device (Conceptual)
Device Architecture: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode
Materials:
-
ITO-coated glass substrate
-
Hole Transport Material (e.g., TPD, NPB)
-
Emissive Material (a derivative of this compound)
-
Electron Transport Material (e.g., Alq₃)
-
Cathode Material (e.g., LiF/Al)
-
High-vacuum thermal evaporation system
Procedure:
-
Clean the ITO-coated glass substrate by sonication in a series of solvents (e.g., deionized water, acetone, isopropanol) and treat with UV-ozone.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the hole transport layer (e.g., 40 nm of NPB) onto the ITO surface.
-
Deposit the emissive layer (e.g., 20 nm of the functionalized this compound derivative).
-
Deposit the electron transport layer (e.g., 30 nm of Alq₃).
-
Deposit the cathode, typically a bilayer of a low work function metal and a protective layer (e.g., 1 nm of LiF followed by 100 nm of Al).
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
Diagram 3: OLED Device Architecture
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents [jmchemsci.com]
- 10. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Fluorescent Probes Using 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of advanced fluorescent probes, prized for its robust photophysical properties and amenability to chemical modification.[1][2][3] This document provides a comprehensive guide for the synthesis and characterization of novel fluorescent probes derived from 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile. We delve into the strategic rationale behind utilizing this particular scaffold, detailing a robust protocol for palladium-catalyzed cross-coupling reactions to introduce diverse functionalities. Furthermore, we outline standard methodologies for photophysical characterization and provide an exemplary protocol for the application of these probes in cellular imaging. This guide is intended for researchers and professionals in drug development and chemical biology who seek to leverage the unique properties of imidazo[1,2-a]pyridine-based fluorophores.
Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine fused heterocyclic system is a privileged scaffold in medicinal chemistry and materials science due to its significant biological activities and intriguing photophysical properties.[1][3] The π-conjugated bicyclic structure often results in excellent fluorescence quantum yields.[1] The inherent fluorescence of the imidazo[1,2-a]pyridine core can be modulated by the introduction of various substituents, making it a versatile platform for the design of fluorescent probes for diverse applications, including bioimaging, sensing, and optoelectronics.[4][5]
The choice of This compound as a starting material offers several strategic advantages:
-
Positional Reactivity: The iodine atom at the C3 position provides a reactive handle for well-established and versatile cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[6][7][8][9][10] This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkynyl moieties, enabling the fine-tuning of the probe's photophysical and biological properties.
-
Electronic Tuning: The electron-withdrawing carbonitrile group at the C6 position influences the electronic distribution within the imidazo[1,2-a]pyridine ring system. This can lead to desirable photophysical characteristics, such as increased Stokes shifts and sensitivity to the local microenvironment.
-
Synthetic Accessibility: The synthesis of the imidazo[1,2-a]pyridine core is typically straightforward, often involving the condensation of a 2-aminopyridine derivative with an α-haloketone or a related multicomponent reaction.[11][12][13][14]
This guide will focus on a representative Suzuki-Miyaura cross-coupling reaction to exemplify the synthesis of a fluorescent probe from the this compound precursor.
Materials and Methods
Reagents and Solvents
-
This compound (synthesis can be performed following literature procedures or sourced commercially)
-
Arylboronic acid (e.g., 4-(N,N-dimethylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,2-Dimethoxyethane (DME), Toluene, or a mixture of Toluene/Ethanol/Water)
-
Anhydrous solvents (if required)
-
Deionized water
-
Common organic solvents for workup and purification (e.g., Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR spectrometer
-
Mass spectrometer
-
UV-Vis spectrophotometer
-
Fluorometer
Experimental Protocols
Synthesis of a Representative Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-(4-(N,N-dimethylamino)phenyl)imidazo[1,2-a]pyridine-6-carbonitrile. The introduction of an electron-donating group, such as a dimethylamino-phenyl moiety, can enhance the intramolecular charge transfer (ICT) character, often leading to environmentally sensitive fluorescence.[1]
Workflow Diagram:
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), 4-(N,N-dimethylamino)phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL). The use of a biphasic solvent system is common for Suzuki couplings to dissolve both the organic and inorganic reagents.
-
Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). The choice of a palladium(0) catalyst is crucial for the oxidative addition step in the catalytic cycle.[8]
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure fluorescent probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Characterization
The photophysical properties of the newly synthesized probe should be thoroughly investigated to understand its potential as a fluorescent marker.
Protocol:
-
Sample Preparation: Prepare stock solutions of the fluorescent probe in a suitable solvent (e.g., DMSO) and then dilute to a final concentration of 1-10 µM in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and water) to assess solvatochromic effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the probe in each solvent using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy: Using a fluorometer, excite the sample at its λ_abs and record the emission spectrum. Determine the wavelength of maximum emission (λ_em).
-
Stokes Shift Calculation: Calculate the Stokes shift (in nm and cm⁻¹) as the difference between the λ_em and λ_abs. A large Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratio.
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φ_F) using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is a measure of the efficiency of the fluorescence process.
Data Presentation:
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Hexane | 0.1 | Data | Data | Data | Data |
| Toluene | 2.4 | Data | Data | Data | Data |
| DCM | 3.1 | Data | Data | Data | Data |
| Acetonitrile | 5.8 | Data | Data | Data | Data |
| Ethanol | 4.3 | Data | Data | Data | Data |
| Water | 10.2 | Data | Data | Data | Data |
*Data to be filled in upon experimental determination.
Application in Cellular Imaging
This protocol provides a general guideline for using the synthesized probe for live-cell fluorescence imaging.
Workflow Diagram:
Caption: Workflow for cellular imaging with the synthesized probe.
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish or chamber slide and culture in appropriate media until they reach 60-70% confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in cell-culture grade DMSO. Dilute the stock solution in pre-warmed cell culture media to the desired final concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture media from the cells and add the probe-containing media. Incubate the cells for 30-60 minutes at 37 °C in a CO₂ incubator.
-
Washing: After incubation, remove the probe-containing media and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Add fresh culture media or PBS to the cells and immediately image using a fluorescence microscope equipped with appropriate excitation and emission filters based on the photophysical characterization of the probe.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization and intensity of the fluorescent signal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low reaction yield | Inactive catalyst | Use fresh catalyst or a different palladium source. |
| Inefficient base | Try a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Poor solvent choice | Optimize the solvent system. DME can be an effective alternative.[6][7] | |
| No fluorescence | Quenching | Ensure the purity of the compound. Aggregation at high concentrations can cause quenching. |
| High background in cell imaging | Incomplete washing | Increase the number and duration of washing steps. |
| Probe precipitation | Ensure the probe is fully dissolved in the media. Lower the probe concentration. | |
| Phototoxicity | High probe concentration or high excitation power | Reduce the probe concentration and/or the laser power and exposure time during imaging. |
Conclusion
The this compound scaffold is a versatile and powerful starting point for the synthesis of novel fluorescent probes. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and application of these probes. The ability to readily functionalize the imidazo[1,2-a]pyridine core through palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the development of probes with tailored properties for a wide range of applications in chemical biology and drug discovery.[4][15][16]
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 11. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 16. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Scalable, Gram-Scale Synthesis of Imidazo[1,2-a]pyridine Derivatives for Pharmaceutical Research and Development
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," frequently appearing in a wide array of biologically active compounds.[2] Notable therapeutic agents incorporating this moiety include Zolpidem for insomnia, Alpidem for anxiety, and the anti-ulcer drug Zolimidine, underscoring its therapeutic relevance.[4][5] The development of robust, efficient, and scalable synthetic methodologies to access these derivatives is therefore a critical endeavor for drug discovery and development professionals.[6]
This application note provides a detailed, field-proven protocol for the gram-scale synthesis of imidazo[1,2-a]pyridine derivatives. We will delve into a copper-catalyzed, one-pot, three-component reaction, elucidating the rationale behind the experimental design, offering a step-by-step procedure, and addressing potential challenges to ensure successful and reproducible outcomes.
Strategic Approach: One-Pot, Copper-Catalyzed Three-Component Synthesis
For gram-scale synthesis, efficiency, atom economy, and operational simplicity are paramount. Multicomponent reactions (MCRs) are highly effective in this regard, as they allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts.[5][7] Among the various methods, the copper-catalyzed coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne stands out for its versatility and scalability.[1] Copper catalysis is often preferred due to the lower cost and toxicity of copper salts compared to other transition metals like palladium.[8]
The chosen protocol leverages the catalytic activity of copper(I) iodide to facilitate a tandem reaction sequence, leading to the desired imidazo[1,2-a]pyridine scaffold in high yields. This method has been successfully applied to the gram-scale synthesis of various derivatives, demonstrating its industrial applicability.[9]
Experimental Protocol: Gram-Scale Synthesis of a Model Imidazo[1,2-a]pyridine Derivative
This section details the step-by-step procedure for the synthesis of a representative 2,3-disubstituted imidazo[1,2-a]pyridine on a gram scale.
Materials and Reagents:
-
2-Aminopyridine
-
Benzaldehyde
-
Phenylacetylene
-
Copper(I) Iodide (CuI)
-
Toluene (anhydrous)
-
Sodium Sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminopyridine (e.g., 9.41 g, 100 mmol, 1.0 equiv.).
-
Addition of Reagents: Subsequently, add benzaldehyde (e.g., 10.61 g, 100 mmol, 1.0 equiv.), phenylacetylene (e.g., 10.21 g, 100 mmol, 1.0 equiv.), and copper(I) iodide (e.g., 0.95 g, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (200 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture at reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate (50 mL).
-
Extraction: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure imidazo[1,2-a]pyridine derivative.
Data Presentation: Substrate Scope and Yields
The versatility of this protocol allows for the synthesis of a wide range of imidazo[1,2-a]pyridine derivatives with good to excellent yields. The following table summarizes the results for various substrates.
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Product | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 2,3-Diphenylimidazo[1,2-a]pyridine | 85 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | 2-(4-Chlorophenyl)-5-methyl-3-phenylimidazo[1,2-a]pyridine | 82 |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | Phenylacetylene | 2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine | 88 |
| 4 | 2-Aminopyridine | Benzaldehyde | 1-Hexyne | 3-Butyl-2-phenylimidazo[1,2-a]pyridine | 75 |
| 5 | 2-Amino-4-chloropyridine | Benzaldehyde | Phenylacetylene | 7-Chloro-2,3-diphenylimidazo[1,2-a]pyridine | 78 |
Visualization of the Experimental Workflow
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 8. One moment, please... [nanobioletters.com]
- 9. Copper‐Catalyzed Synthesis of Imidazo[1,2‐a]pyridines through Tandem Imine Formation‐Oxidative Cyclization under Ambient Air: One‐Step Synthesis of Zolimidine on a Gram‐Scale | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Electron-Withdrawing Groups on Imidazo[1,2-a]pyridines
Welcome to the dedicated support hub for researchers, scientists, and drug development professionals tackling the nuances of Suzuki-Miyaura cross-coupling reactions. This guide focuses on a particularly challenging yet crucial area: the coupling of imidazo[1,2-a]pyridines bearing electron-withdrawing groups (EWGs). The unique electronic nature of these substrates presents specific hurdles that can lead to diminished yields and complex product mixtures. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to empower you to overcome these challenges.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and sticking points encountered when performing Suzuki couplings with electron-deficient imidazo[1,2-a]pyridines.
Q1: Why are my reaction yields consistently low when using an imidazo[1,2-a]pyridine with a nitro or cyano group?
A1: Low yields in this context are often multifactorial, stemming from the electronic properties of your substrate. Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring make the halide (typically a bromide or iodide) a better leaving group, which should facilitate the initial oxidative addition step of the catalytic cycle. However, the overall electron-deficient nature of the heterocycle can introduce other complications:
-
Catalyst Inhibition: The nitrogen atoms in the imidazo[1,2-a]pyridine core are Lewis basic and can coordinate to the palladium catalyst. This effect is exacerbated by EWGs, which can increase the acidity of N-H protons on related nitrogen-rich heterocycles, potentially leading to the formation of inhibitory N-azolyl palladium complexes.[1]
-
Slower Transmetalation: While the oxidative addition may be faster, the subsequent transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, can be significantly slower. The electron-deficient nature of the palladium complex formed after oxidative addition can make it less receptive to the incoming organoboron species.
-
Protodeboronation of the Boronic Acid: A major side reaction that consumes your coupling partner is protodeboronation, the cleavage of the C-B bond.[2][3] This is particularly problematic with electron-deficient boronic acids and can be accelerated by harsh basic conditions and elevated temperatures.[3][4]
Q2: I'm observing multiple side products in my reaction mixture. What are the likely culprits?
A2: The formation of side products is a common issue. The most prevalent are:
-
Homocoupling Products: You may see the formation of biaryl products derived from the coupling of two boronic acid molecules or two imidazo[1,2-a]pyridine halide molecules.[2] The presence of oxygen can promote the homocoupling of boronic acids.[2]
-
Protodeboronation Product: As mentioned above, the replacement of the boronic acid group with a hydrogen atom leads to an undesired arene byproduct.[2][3]
-
Products from Catalyst Deactivation Pathways: Complex mixtures can arise from various catalyst decomposition pathways, which can be promoted by high temperatures and impurities.
Q3: Should I use a boronic acid or a boronate ester for my electron-deficient imidazo[1,2-a]pyridine coupling?
A3: This choice involves a trade-off between reactivity and stability.[5][6]
-
Boronic Acids: Generally more reactive and can lead to faster reaction times.[5][6] However, they are more prone to decomposition pathways like protodeboronation and oxidation.[2][5]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability, are easier to handle and purify, and have a longer shelf-life.[5][6] While they may react more slowly, their stability can lead to higher overall yields by minimizing side reactions.[3][6] For challenging couplings, especially those requiring higher temperatures, starting with a more stable boronate ester is often the recommended strategy.[3]
Q4: What is the "2-pyridyl problem" and how does it relate to my imidazo[1,2-a]pyridine substrate?
A4: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions with 2-substituted pyridines. The nitrogen atom at the 2-position can chelate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7] Imidazo[1,2-a]pyridines have a nitrogen atom in a similar position, which can lead to analogous inhibitory effects. This underscores the importance of ligand selection to mitigate this issue.[7]
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting and optimizing your Suzuki coupling reactions.
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Inactive Catalyst | The active Pd(0) species may not have formed or has been deactivated. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction.[3] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄. Always use fresh, high-quality catalysts and ensure rigorous degassing of your reaction mixture to prevent oxidation.[3][4] |
| Poor Oxidative Addition | While EWGs on your imidazo[1,2-a]pyridine should facilitate this step, steric hindrance can still be an issue. For sterically demanding substrates, switching to a more electron-rich and bulky ligand (e.g., Buchwald ligands like XPhos or SPhos) can accelerate oxidative addition.[3][8] |
| Incorrect Base or Solvent | The base is crucial for activating the boronic acid/ester for transmetalation.[9] If the base is too weak or insoluble, the reaction will stall. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[3] The solvent system must solubilize all components; common choices include dioxane/water, THF/water, or DMF.[3][10][11] |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures to overcome activation barriers.[3] If you see no reaction at a lower temperature (e.g., 80 °C), cautiously increase it in increments (e.g., to 100-110 °C), while monitoring for decomposition. |
Issue 2: Consumption of Starting Material but Low Yield of Desired Product
This scenario often points towards competing side reactions.
Visualizing the Problem: Key Side Reactions
Here is a diagram illustrating the desired reaction pathway versus the common pitfalls of protodeboronation and homocoupling.
Caption: Competing pathways in Suzuki coupling.
Optimization Strategies:
| Problem | Recommended Action |
| Protodeboronation | This is a major issue with electron-deficient boronic acids.[4] • Switch to a milder base: Try using KF or a phosphate-based base instead of strong carbonates.[3] • Use a more stable boron reagent: Convert your boronic acid to a pinacol ester, MIDA boronate, or trifluoroborate salt.[3][4] These are more resistant to protodeboronation. • Lower the temperature: Run the reaction at the lowest effective temperature.[3] • Use anhydrous conditions: For highly sensitive substrates, strictly anhydrous conditions can be beneficial.[3] |
| Homocoupling | This is often promoted by the presence of oxygen. • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[3] Freeze-pump-thaw cycles are also effective.[12] |
| Catalyst Poisoning | The nitrogen atoms of the imidazo[1,2-a]pyridine ring can irreversibly bind to the palladium center. • Ligand Choice: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[2][3] These ligands can sterically shield the palladium center, preventing strong coordination with the heterocycle.[2] • Slow Addition: Adding the imidazo[1,2-a]pyridine substrate slowly to the reaction mixture can maintain a low concentration, reducing its inhibitory effect.[2] |
III. Optimized Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of a halogenated imidazo[1,2-a]pyridine bearing an electron-withdrawing group.
Protocol 1: Standard Conditions for Initial Screening
This protocol uses common and readily available reagents and is a good starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and powdered K₂CO₃ (2.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and water (1 mL). Bubble argon through the mixture for another 10 minutes. Finally, add Pd(PPh₃)₄ (3-5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol employs a more robust catalyst system and base, which is often necessary for electron-deficient substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the halo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Degassing: Seal the flask and perform three cycles of evacuating and backfilling with argon.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed toluene (5 mL). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 4.4 mol%).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring and monitor for completion.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.
Decision Workflow for Optimization
The following diagram outlines a logical workflow for optimizing your reaction conditions.
Caption: A decision tree for reaction optimization.
By systematically addressing the potential points of failure—catalyst activity, side reactions, and the stability of your reagents—you can significantly improve the outcome of these challenging but valuable Suzuki coupling reactions.
IV. References
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References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Coupling of 3-iodoimidazo[1,2-a]pyridines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Sonogashira coupling reactions involving 3-iodoimidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common side reactions and optimize this powerful C-C bond-forming transformation. The unique electronic properties of the imidazo[1,2-a]pyridine scaffold, a privileged core in medicinal chemistry, present specific challenges that require careful consideration.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequently encountered issues during the Sonogashira coupling of 3-iodoimidazo[1,2-a]pyridines. Each entry is structured as a question you might ask, followed by a detailed explanation of the underlying cause and a set of actionable solutions.
Issue 1: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct
Question: My reaction is yielding a substantial amount of the 1,3-diyne (butadiyne) byproduct derived from the homocoupling of my terminal alkyne. How can I minimize this?
Answer: This is the most common side reaction in copper-catalyzed Sonogashira couplings and is known as Glaser or Glaser-Hay coupling.[1][2] It occurs when the copper(I) acetylide intermediate, formed by the reaction of the terminal alkyne with the copper co-catalyst, undergoes oxidative dimerization.[1][3] This process is heavily promoted by the presence of oxygen.[2]
The imidazo[1,2-a]pyridine nitrogen atoms can also potentially chelate with copper, which may influence the rate of this side reaction.
Causality and Mitigation Strategies:
-
Oxygen Contamination: The primary driver for Glaser coupling is aerobic oxidation. The reaction must be performed under a strictly inert atmosphere.
-
High Copper(I) Concentration: While catalytic, excess copper can accelerate the rate of homocoupling.
-
Concentration of Alkyne: A high concentration of the copper acetylide intermediate favors the bimolecular homocoupling pathway.
Recommended Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is free of oxygen. Use Schlenk techniques or a glovebox for the highest fidelity. Solvents and liquid bases (e.g., triethylamine, diisopropylethylamine) must be thoroughly degassed via several freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30-60 minutes.[4]
-
Minimize Copper Catalyst Loading: Reduce the amount of CuI to the lowest effective concentration (e.g., 0.5–2 mol%). In some cases, this can significantly suppress homocoupling without drastically reducing the rate of the desired cross-coupling.[5]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump over several hours keeps its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.[1][5]
-
Switch to a Copper-Free Protocol: The most definitive solution is to eliminate the copper co-catalyst entirely.[6][7] Copper-free Sonogashira reactions have been extensively developed to circumvent the Glaser coupling issue.[1][8] These protocols often require a slightly higher reaction temperature or the use of more specialized, electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.[1]
Issue 2: Observation of Dehalogenated Imidazo[1,2-a]pyridine
Question: I am isolating the parent imidazo[1,2-a]pyridine (without the iodine at the 3-position) from my reaction mixture. What is causing this hydrodehalogenation?
Answer: Hydrodehalogenation is a side reaction where the aryl-iodine bond is cleaved and replaced by a hydrogen atom. This can occur through several potential mechanisms within the palladium catalytic cycle or via side reactions involving the reaction components.
Causality and Mitigation Strategies:
-
Source of Hydride: The hydrogen atom can originate from the amine base, solvent (e.g., THF, alcohols if used as co-solvents), or even trace water.
-
Palladium(II)-Hydride Species: A common pathway involves the formation of a palladium(II)-hydride species. This can react with the starting 3-iodoimidazo[1,2-a]pyridine in a reductive process, leading to the dehalogenated product.
-
Reaction with Base/Solvent: The amine base, particularly at elevated temperatures, can be a source of hydride.
Recommended Solutions:
-
Choice of Base and Solvent: Use a high-purity, anhydrous, and degassed non-protic solvent like DMF, NMP, or toluene.[9] While amine bases like triethylamine are standard, consider using a non-coordinating inorganic base such as K₂CO₃ or Cs₂CO₃ if hydrodehalogenation is severe, although this may require adjusting other parameters.
-
Control Reaction Temperature: Higher temperatures can promote decomposition pathways that lead to hydride formation.[10] If possible, run the reaction at the lowest temperature that allows for a reasonable conversion rate. For reactive aryl iodides, room temperature is often sufficient.[6]
-
Use a Scavenger: In some cases, adding a small amount of a sacrificial halide scavenger can be effective, though this is a less common approach.
Issue 3: Low or Stalled Reaction Conversion
Question: My reaction is sluggish, or it stalls at low conversion, and I observe the formation of palladium black. What's going wrong?
Answer: Low or no yield can stem from several factors, but the formation of palladium black is a clear indicator of catalyst decomposition.[4] The active Pd(0) species is sensitive and can precipitate out of the solution, halting the catalytic cycle. The nitrogen-rich imidazo[1,2-a]pyridine core can also act as a ligand, potentially binding to the palladium center and inhibiting its catalytic activity.
Causality and Mitigation Strategies:
-
Catalyst Decomposition: The Pd(0) catalyst is susceptible to oxidation if the inert atmosphere is not rigorously maintained.[4]
-
Poor Ligand Choice: The phosphine ligand stabilizes the Pd(0) center. If the ligand is not robust or is used in insufficient quantity, the catalyst can decompose. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often superior as they promote the rate-limiting oxidative addition step and stabilize the catalyst.[11][12]
-
Inhibition by Substrate/Product: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, acting as an inhibitor.
-
Inactive Pre-catalyst: If using a Pd(II) source like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction is often accomplished by the amine base or the alkyne itself (sometimes via a small amount of homocoupling).[6][13] If this reduction is inefficient, the reaction will not proceed.
Recommended Solutions:
-
Optimize the Catalytic System:
-
Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.
-
Select a Robust Ligand: For a challenging substrate like an imidazopyridine, switch from PPh₃ to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃.[11] These ligands can accelerate the oxidative addition and reductive elimination steps, leading to a more efficient catalytic cycle.
-
-
Ensure Reagent Quality: Use high-purity, anhydrous solvents and bases. Distill amine bases before use to remove water and oxidized impurities.[4]
-
Temperature Control: While aryl iodides are highly reactive, some sterically hindered or electronically deactivated imidazopyridines may require gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[6][9] However, excessive heat can accelerate catalyst decomposition.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the key catalytic cycles.
The Desired Sonogashira Catalytic Cycle
Caption: The main catalytic cycle for the Sonogashira cross-coupling reaction.
The Competing Glaser Homocoupling Pathway
References
- 1. books.rsc.org [books.rsc.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Buchwald-Hartwig Amination on the Imidazo[1,2-a]pyridine Core
Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions on the imidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with this important transformation. The imidazo[1,2-a]pyridine core, while a privileged scaffold in medicinal chemistry, presents specific hurdles in cross-coupling chemistry due to its electron-rich nature and potential for catalyst inhibition.[1]
This document moves beyond standard protocols to provide in-depth, cause-and-effect explanations for common issues, helping you not only to solve immediate problems but also to build a robust understanding for future experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: General Reaction Failure & Low Yields
Question: My reaction is not working at all, or I'm seeing very low conversion of my starting material. What are the most likely causes?
Answer: Complete reaction failure or low conversion in the Buchwald-Hartwig amination of imidazo[1,2-a]pyridines typically points to one of three critical areas: catalyst inactivation, poor oxidative addition, or suboptimal reaction setup.
-
Catalyst Inactivation by Heterocycle Coordination: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can act as ligands for the palladium center. This coordination can displace the essential phosphine ligand, forming an off-cycle, inactive palladium species.[2] This is arguably the most common and overlooked reason for failure with this class of substrates. The solution is to use ligands that are both bulky and strongly electron-donating to outcompete the heterocycle and stabilize the active catalyst.[3][4]
-
Inefficient Oxidative Addition: While aryl bromides are generally reliable, aryl chlorides are significantly less reactive and require more active catalytic systems to undergo the initial oxidative addition step.[5] If you are using a chloro-imidazo[1,2-a]pyridine, a "no reaction" scenario often indicates that the C-Cl bond is not being activated.
-
Compromised Reagents or Atmosphere: The catalytic cycle involves sensitive organometallic species.
-
Oxygen: Incomplete degassing of the solvent allows oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II) oxides.
-
Water: While some protocols tolerate trace water, excess moisture can hydrolyze the strong alkoxide bases and interfere with the catalytic cycle.
-
Reagent Quality: Palladium precursors, ligands, and bases can degrade over time if not stored properly under an inert atmosphere. It is always preferable to use a pre-catalyst for more reliable formation of the active species.[5][6]
-
Question: My yields are consistently low (~20-40%), even though I see starting material consumption. What should I optimize first?
Answer: When you observe partial conversion, the catalytic system is functioning but is either slow, inefficient, or participating in unproductive side reactions. The ligand-base-solvent combination is the first place to focus your optimization efforts.
-
The Ligand is Paramount: The choice of ligand is the most critical parameter. For electron-rich heterocycles like imidazo[1,2-a]pyridine, bulky biaryl phosphine ligands are the gold standard. They create a sterically crowded palladium center that favors the formation of a monoligated Pd(0) species, which is highly active and accelerates both oxidative addition and the final reductive elimination step.[3] Start by screening a panel of modern, second-generation ligands.
-
Base and Solvent Interplay: The base's primary role is to deprotonate the amine to form the Pd-amido complex. However, its solubility and strength are critical.[7]
-
A strong base like sodium tert-butoxide (NaOtBu) is often highly effective but can be poorly soluble in common solvents like toluene. Inadequate stirring can lead to a localized high concentration of base, causing substrate degradation, while the bulk of the solution experiences a low effective base concentration.
-
Consider switching to a more soluble base like lithium bis(trimethylsilyl)amide (LHMDS) or a weaker but more soluble inorganic base like cesium carbonate (Cs₂CO₃), which may require higher temperatures.[8]
-
Below is a decision-making workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
Category 2: Side Products & Selectivity
Question: I am observing a significant amount of hydrodehalogenation (my starting halide is replaced by -H). How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It typically arises from two main pathways:
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination. This is more common with sterically hindered secondary amines.[2][3]
-
From Water/Base: Reaction of the palladium-hydride species (formed from various pathways) with the aryl halide can lead to the dehalogenated arene.
To minimize hydrodehalogenation:
-
Use Bulky Ligands: Ligands like those developed by the Buchwald group are specifically designed to sterically favor reductive elimination (the product-forming step) over β-hydride elimination.[3]
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents to minimize water, which can be a source of protons.
-
Base Choice: In some cases, the choice of base can influence this side reaction. Screening different bases is a valid strategy.
Question: Could C-H activation of the imidazo[1,2-a]pyridine ring be a competing reaction?
Answer: Yes, this is a valid concern. The imidazo[1,2-a]pyridine scaffold is known to undergo palladium-catalyzed direct C-H functionalization, most commonly at the C3 position.[9][10][11] While the conditions for Buchwald-Hartwig amination are distinct, the formation of a highly active, low-coordinate palladium species could potentially initiate a C-H activation pathway, leading to dimerization or other undesired products. If you observe unidentified, higher molecular weight byproducts, consider this possibility. The best mitigation strategy is to use conditions that favor the intended catalytic cycle—namely, a well-chosen bulky phosphine ligand that promotes rapid oxidative addition at the C-X bond, making it kinetically preferred over C-H activation.
Category 3: Component Selection & Protocols
Question: How do I select the right ligand and base for my specific substrate?
Answer: This is the core challenge of reaction development. The optimal combination is highly substrate-dependent. Below are tables summarizing the properties and applications of common ligands and bases to guide your selection.
Table 1: Ligand Selection Guide for Imidazo[1,2-a]pyridine Amination
| Ligand | Type | Key Features | Best For... |
|---|---|---|---|
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich. General-purpose, highly active. | A good first choice for screening with aryl bromides/chlorides and various amines. |
| RuPhos | Biaryl Monophosphine | Less bulky than XPhos but still highly active. | Often effective for sterically hindered secondary amines. |
| BrettPhos | Biaryl Monophosphine | Features a bulky phosphine and a methoxy group. | Excellent for coupling primary amines.[12] |
| N-Heterocyclic Carbenes (NHCs) | Carbene Ligand | Strong σ-donors, form very stable Pd-complexes.[4] | Challenging couplings, including aryl chlorides, where catalyst stability is an issue.[13][14] |
Table 2: Base Selection Guide
| Base | pKaH (Conjugate Acid) | Properties & Use Cases | Potential Issues |
|---|---|---|---|
| NaOtBu | ~19 | Strong, inexpensive, widely used. Effective for most couplings. | Poor solubility in toluene. Can decompose base-sensitive functional groups.[6] |
| LHMDS | ~26 | Very strong, highly soluble in organic solvents. | More expensive. Can act as a nucleophile in some cases. |
| Cs₂CO₃ | ~10.3 | Weaker inorganic base. Good for substrates with base-sensitive groups. | Often requires higher reaction temperatures (≥110 °C) to be effective.[8] |
| K₃PO₄ | ~12.3 | Weaker inorganic base. Similar applications to Cs₂CO₃. | Also typically requires higher temperatures. |
Question: Can you provide a reliable starting protocol for screening this reaction?
Answer: Absolutely. The following general protocol is designed for small-scale screening to identify promising conditions quickly.
General Protocol for Buchwald-Hartwig Amination Screening
Note: This procedure must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).[15]
-
Reagents & Materials:
-
Halo-imidazo[1,2-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make 0.1 M solution)
-
Oven-dried vial with a stir bar
-
-
Procedure:
-
Preparation: In a glovebox, add the palladium pre-catalyst and the base to the reaction vial.
-
Add Substrates: Add the halo-imidazo[1,2-a]pyridine, followed by the amine.
-
Add Solvent: Add the anhydrous, degassed solvent.
-
Seal & Heat: Seal the vial tightly with a screw cap. Remove from the glovebox and place it in a pre-heated heating block or oil bath (e.g., 100 °C).
-
Stirring: Ensure vigorous stirring for the duration of the reaction. Poor mixing is a common cause of failure, especially with heterogeneous bases like NaOtBu.[6]
-
Monitoring: After a set time (e.g., 4-12 hours), cool the reaction to room temperature. Quench a small aliquot with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or TLC to determine conversion.
-
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][16] The efficiency of each step is highly influenced by the choice of ligand, base, and substrate.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Imidazo[1,2-a]pyridines
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with palladium-catalyzed cross-coupling reactions involving imidazo[1,2-a]pyridine scaffolds. This guide is designed to provide in-depth troubleshooting advice, rooted in mechanistic principles, to help you diagnose and resolve common issues leading to catalyst deactivation and suboptimal reaction performance.
The unique electronic and structural properties of imidazo[1,2-a]pyridines, while valuable in medicinal chemistry and materials science, can present specific hurdles in palladium catalysis. The presence of a pyridinic nitrogen atom can lead to strong coordination with the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2][3] This guide will walk you through identifying the root causes of these issues and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with an imidazo[1,2-a]pyridine substrate failing or giving low yields?
A1: Low yields in cross-coupling reactions with imidazo[1,2-a]pyridines can stem from several factors, but a primary suspect is catalyst deactivation. The lone pair of electrons on the pyridinic nitrogen of the imidazo[1,2-a]pyridine ring can act as a poison to the palladium catalyst.[3] This coordination can inhibit the catalyst's ability to participate in the catalytic cycle. Other common issues include suboptimal reaction conditions (temperature, solvent, base), poor quality of reagents, or an inefficient catalyst system for this specific substrate class.
Q2: I observe my reaction mixture turning black. What does this signify?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[4] This occurs when the active, soluble palladium(0) species aggregate into inactive, elemental palladium nanoparticles. This is a common deactivation pathway in palladium catalysis and can be exacerbated by factors such as high temperatures, prolonged reaction times, or the presence of catalyst poisons like some N-heterocycles.
Q3: Can the choice of ligand significantly impact the success of my reaction with imidazo[1,2-a]pyridines?
A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like imidazo[1,2-a]pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands are often more effective.[5][6] These ligands form stable complexes with palladium, which can prevent catalyst decomposition and may mitigate the inhibitory effects of the imidazo[1,2-a]pyridine's nitrogen atom.[5]
Q4: Are there specific palladium precatalysts that are better suited for reactions with N-heterocyclic substrates?
A4: Yes, modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles or PEPPSI™-type catalysts for NHC ligands, are often more robust and efficient.[7] These precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which is critical for initiating the catalytic cycle, especially when dealing with potentially inhibiting substrates.[7]
Q5: Can I reactivate a palladium catalyst that has been deactivated?
A5: In some cases, catalyst reactivation is possible, although prevention is always the better strategy. For palladium black, redispersion into active catalytic species can be challenging. If deactivation is due to reversible coordination of an inhibitor, altering the reaction conditions or adding a competing ligand might help. For some heterogeneous catalysts, treatments with oxidizing agents or specific washing procedures have been shown to restore activity.[8][9][10]
Troubleshooting Guides
Guide 1: Low to No Product Conversion
Symptom: The reaction shows minimal or no formation of the desired product, with starting materials largely unconsumed.
Potential Causes & Solutions:
-
Catalyst Poisoning by the Imidazo[1,2-a]pyridine: The pyridinic nitrogen of your substrate is likely coordinating to the palladium center, inhibiting its catalytic activity.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.
-
Change the Ligand: Switch to a more robust ligand system. Bulky, electron-donating phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands can form more stable palladium complexes that are less susceptible to substrate inhibition.[11]
-
Use a Modern Precatalyst: Employ a well-defined precatalyst like a Buchwald palladacycle or a PEPPSI™ catalyst to ensure efficient generation of the active Pd(0) species.[7]
-
-
-
Inefficient In Situ Reduction of Pd(II) to Pd(0): If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) catalyst may be inefficient in the presence of the imidazo[1,2-a]pyridine.
-
Troubleshooting Steps:
-
Pre-activation: Consider a pre-activation step where the Pd(II) source and ligand are heated in the presence of a reducing agent (if applicable) before adding the imidazo[1,2-a]pyridine substrate.
-
Switch to a Pd(0) Source: Use a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in situ reduction step.
-
-
Experimental Protocol: Ligand Screening for Improved Yield
-
Set up a parallel series of small-scale reactions in vials.
-
To each vial, add your imidazo[1,2-a]pyridine substrate, coupling partner, and base.
-
In a glovebox, prepare stock solutions of your palladium source (e.g., Pd₂(dba)₃) and different ligands (e.g., P(t-Bu)₃, RuPhos, Xantphos, an IMes-NHC precursor).
-
Add the palladium and ligand solutions to the respective vials, ensuring a consistent Pd:ligand ratio (typically 1:1 to 1:2).
-
Degas the reaction mixtures and heat to the desired temperature.
-
Monitor the reactions by TLC or LC-MS at regular intervals to compare the rates of product formation.
| Ligand Type | Key Characteristics | Potential Suitability for Imidazo[1,2-a]pyridines |
| Bulky Monodentate Phosphines (e.g., RuPhos, BrettPhos) | High electron-donating ability and steric bulk. | High: Promotes fast reductive elimination and stabilizes the catalyst. |
| Chelating Diphosphines (e.g., Xantphos, dppf) | Forms a chelate with the palladium center. | Moderate to High: Can enhance catalyst stability, but the bite angle is crucial. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors, forming very stable Pd-NHC bonds. | High: Excellent thermal stability and resistance to deactivation.[5][6] |
| Simple Triarylphosphines (e.g., PPh₃) | Less electron-rich and sterically demanding. | Low: Often not robust enough for challenging substrates. |
Guide 2: Catalyst Decomposition (Palladium Black Formation)
Symptom: A black precipitate forms in the reaction mixture, often accompanied by a stall in the reaction progress.
Potential Causes & Solutions:
-
Thermal Instability of the Catalytic Species: The active palladium complex may be unstable at the reaction temperature, leading to aggregation.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature. This may require a longer reaction time but can prevent catalyst decomposition.
-
Improve Ligand Stabilization: As in Guide 1, switch to a more sterically demanding and electron-rich ligand that can better stabilize the palladium center and prevent aggregation.[12][13]
-
-
-
Ligand Dissociation: The ligand may be dissociating from the palladium center, leaving behind unstable, "ligandless" palladium species that are prone to aggregation.
-
Troubleshooting Steps:
-
Increase Ligand:Palladium Ratio: A slight excess of the ligand (e.g., a 1:2.2 Pd:ligand ratio instead of 1:2) can sometimes help maintain a sufficiently ligated palladium center.
-
Use Chelating Ligands: Bidentate ligands like Xantphos can be less prone to dissociation than monodentate ligands.
-
-
Workflow for Diagnosing and Mitigating Catalyst Decomposition
Caption: Troubleshooting catalyst decomposition.
Mechanistic Insight: The Role of the Pyridinic Nitrogen
The deactivation of palladium catalysts by imidazo[1,2-a]pyridines is primarily attributed to the interaction of the pyridinic nitrogen's lone pair with the palladium center. This can occur at various stages of the catalytic cycle.
Caption: Deactivation by Imidazo[1,2-a]pyridine coordination.
As depicted, the imidazo[1,2-a]pyridine can coordinate to both the active Pd(0) species and the Pd(II) intermediates in the catalytic cycle. This coordination can create catalytically inactive or less active complexes, effectively sequestering the palladium and halting the reaction. The use of bulky ligands can sterically hinder this coordination, thereby preserving the catalytic activity.
By understanding these fundamental principles and systematically applying the troubleshooting steps outlined above, researchers can overcome the challenges associated with palladium-catalyzed reactions of imidazo[1,2-a]pyridines and achieve their desired synthetic outcomes.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for he… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Low Reactivity of 3-Iodoimidazo[1,2-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet significant challenge: the inherently low reactivity of 3-iodoimidazo[1,2-a]pyridines in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome these synthetic hurdles.
The Root of the Problem: Why Are 3-Iodoimidazo[1,2-a]pyridines So Unreactive?
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs. However, its functionalization at the C3-position via cross-coupling can be challenging. The core of the issue lies in the electron-rich nature of the heterocyclic system. The nitrogen atoms within the fused rings donate electron density into the system, which strengthens the C3-Iodo bond and increases the energy barrier for the crucial first step of most cross-coupling catalytic cycles: oxidative addition .
In this step, the palladium(0) catalyst must insert itself into the carbon-iodine bond. For an electron-rich system like imidazo[1,2-a]pyridine, this process is electronically disfavored and often becomes the rate-limiting step of the entire reaction, leading to low conversions, sluggish reaction times, or complete reaction failure.
Figure 1: The generalized Pd(0)/Pd(II) catalytic cycle. The high electron density of the imidazo[1,2-a]pyridine ring (Ar) makes the initial oxidative addition step the primary kinetic bottleneck.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Part 1: General Troubleshooting
Q1: My cross-coupling reaction with a 3-iodoimidazo[1,2-a]pyridine substrate shows no conversion. What are the first things I should check?
A: Before assuming the issue is the substrate's inherent reactivity, always verify the fundamentals:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Purity: Use freshly distilled and dry solvents. Water can interfere with many organometallic reagents and bases. Ensure your coupling partner (e.g., boronic acid) and base are pure and dry.
-
Catalyst Activity: Palladium catalysts, especially those involving phosphine ligands, can degrade over time. Use a fresh bottle of catalyst or a pre-catalyst if you suspect deactivation.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to the degradation of the imidazo[1,2-a]pyridine ring. If you observe charring or multiple spots on TLC, the temperature may be too high.
Q2: How significantly does the substituent at the C2-position impact the reaction's success?
A: The electronic nature of the C2-substituent has a profound effect on the reactivity at C3.
-
Electron-Withdrawing Groups (EWGs): Substituents like esters (-COOR) or ketones (-COR) at the C2-position decrease the electron density of the ring system. This electronic pull makes the C3-position more electrophilic and facilitates the oxidative addition step. In many cases, the presence of a C2-EWG is the key to achieving a successful coupling.
-
Electron-Donating Groups (EDGs) or Hydrogen: Substituents like alkyl groups or a simple hydrogen atom at C2 maintain or increase the ring's electron density, exacerbating the low reactivity at C3. These substrates require more forceful conditions (stronger bases, more active catalysts) to proceed.
Part 2: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki coupling is one of the most studied reactions for this substrate class. Success often hinges on the judicious choice of base and solvent.
Q3: My Suzuki coupling is extremely slow. How can I improve the rate and yield?
A: The combination of base and solvent is critical. Studies by Gueiffier and co-workers have shown that moving from standard conditions (e.g., Na₂CO₃ in toluene/water) to stronger bases in polar aprotic solvents can dramatically improve outcomes.
-
Strategy 1: Strong Base/Solvent System: Employing strong bases like sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) in a solvent like 1,2-dimethoxyethane (DME) can significantly shorten reaction times and boost yields. This combination appears to promote the activity of the palladium catalyst more effectively for this specific substrate class.
-
Strategy 2: Catalyst Choice: While Pd(PPh₃)₄ is commonly used and effective, consider more modern, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These advanced catalyst systems are explicitly designed to facilitate difficult oxidative additions.
Q4: I have an ester at the C2-position, and using a strong base like NaOH is causing hydrolysis. What should I do?
A: This is a classic
Preventing dehalogenation of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Technical Support Center: 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Welcome to the technical support center for handling this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in cross-coupling reactions. Dehalogenation is a frequently encountered side reaction that can significantly lower yields and complicate purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and mitigate this issue, ensuring the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: I am observing significant formation of the dehalogenated byproduct, imidazo[1,2-a]pyridine-6-carbonitrile. What are the primary causes?
A1: The premature loss of the iodine atom, known as hydrodehalogenation or simply dehalogenation, is a common competing pathway in palladium-catalyzed cross-coupling reactions.[1] The primary causes are typically related to the generation of a palladium-hydride species (Pd-H) within the catalytic cycle, which can then undergo reductive elimination with the aryl group.
Key sources of the hydride include:
-
The Base: Bases containing β-hydrogens, such as sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination. Strong bases can also generate hydride species from other components in the reaction.[2]
-
Solvents: Alcoholic solvents (e.g., methanol, isopropanol) or even residual water can act as hydride sources, especially at elevated temperatures.[3][4]
-
Reagents: Certain additives or impurities in the coupling partners can inadvertently introduce a hydride source.
-
Radical Pathways: Although less common under standard thermal conditions, exposure to UV light can initiate a radical-based dehalogenation, particularly in the presence of a base.[5][6][7][8]
Q2: How can I quickly confirm that the byproduct I'm seeing is the dehalogenated compound?
A2: The most straightforward methods for confirmation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (LC-MS or GC-MS): Compare the mass of your starting material (this compound) with the byproduct. The dehalogenated product will have a mass that is ~126 atomic mass units lighter (the mass of iodine minus the mass of hydrogen).
-
¹H NMR Spectroscopy: In the dehalogenated product, you will observe a new proton signal in the aromatic region corresponding to the C-3 position, replacing the original iodo-substitution. This new signal will likely appear as a singlet. Compare the spectrum of your crude reaction mixture to a known standard of the dehalogenated compound if available.
Q3: My starting material is consumed, but the yield of my desired cross-coupled product is very low. Is dehalogenation the only possible side reaction?
A3: While dehalogenation is a very common culprit, it is not the only possibility. Other potential side reactions include:
-
Homocoupling: Your starting material may couple with itself to form a dimer. This is particularly relevant in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, known as Glaser coupling), especially if oxygen is present or if a copper co-catalyst is used.[9]
-
Catalyst Decomposition: High temperatures or the presence of impurities can lead to the formation of inactive palladium black, which halts the catalytic cycle.[10]
-
Protodeborylation (Suzuki Coupling): The boronic acid coupling partner can be cleaved by reaction with a proton source before it has a chance to transmetalate to the palladium center.
A thorough analysis of your crude reaction mixture by LC-MS is the most effective way to identify all major components and diagnose the issue accurately.
Troubleshooting Guide: A Systematic Approach
When encountering dehalogenation, a systematic approach to optimizing the reaction conditions is critical. The following workflow provides a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting dehalogenation.
Deep Dive: Reaction-Specific Optimization
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust C-C bond-forming tool, but the choice of base and ligand is paramount to prevent dehalogenation of electron-rich heteroaromatics like this compound.
A base is required to activate the boronic acid for transmetalation. However, strong bases can promote dehalogenation. Studies on 3-iodoimidazo[1,2-a]pyridines have shown that strong bases can lead to optimized yields, but the type of base is crucial.[11][12][13]
| Parameter | Recommended Action & Rationale |
| Base Selection | Action: Switch to a non-nucleophilic, anhydrous inorganic base without β-hydrogens. Top Choices: K₃PO₄, Cs₂CO₃, or K₂CO₃. Rationale: These bases are strong enough to facilitate the formation of the boronate species for transmetalation but are poor hydride donors, minimizing the formation of Pd-H intermediates. Avoid alkoxides like NaOtBu unless using a specialized catalyst system designed for them. |
| Catalyst & Ligand | Action: Use a high-performance catalyst system. A Pd(0) source (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich dialkylbiarylphosphine ligand is recommended.[14] Top Choices: SPhos, XPhos, or RuPhos. Rationale: These ligands promote rapid oxidative addition and reductive elimination.[14] The fast reductive elimination step outcompetes the undesired dehalogenation pathway. Start with a ligand:Pd ratio of 2:1. |
| Solvent | Action: Use anhydrous, aprotic solvents. Top Choices: 1,4-Dioxane, Toluene, or DME. Rationale: Protic solvents like alcohols can serve as hydride sources. Ensure solvents are rigorously degassed to remove oxygen, which can degrade the catalyst and ligands. |
| Temperature | Action: Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Rationale: Higher temperatures can accelerate the rate of dehalogenation. It is often better to use a more active catalyst at a lower temperature than to force a less active one with excessive heat. |
-
Preparation: To an oven-dried Schlenk flask under argon, add K₃PO₄ (3.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane. The typical concentration is 0.1 M.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Sonogashira Coupling
For the coupling of terminal alkynes, dehalogenation competes with the desired C(sp²)-C(sp) bond formation. The traditional use of a copper(I) co-catalyst can sometimes exacerbate side reactions.
The copper(I) salt accelerates the reaction but can also promote alkyne homocoupling (Glaser coupling).[15] The amine base (e.g., triethylamine, diisopropylamine) is necessary but can also contribute to side reactions.
| Parameter | Recommended Action & Rationale |
| Copper Co-catalyst | Action: Employ a copper-free Sonogashira protocol.[16] Rationale: This eliminates the possibility of copper-mediated side reactions, including alkyne homocoupling, which simplifies the reaction mixture and can improve the yield of the desired product. |
| Catalyst & Ligand | Action: Use a robust palladium catalyst. A combination of Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a suitable phosphine ligand works well. Top Choices: For challenging substrates, bulky electron-rich ligands like P(t-Bu)₃ can be highly effective. Rationale: These ligands facilitate the oxidative addition step and stabilize the catalytic species, reducing the likelihood of catalyst decomposition and associated side reactions. |
| Base | Action: Use a bulky amine base or an inorganic base. Top Choices: Diisopropylethylamine (DIPEA) or Cs₂CO₃. Rationale: These bases are effective at scavenging the HX generated during the reaction without promoting dehalogenation as readily as less hindered amines might. |
| Atmosphere | Action: Maintain a strictly inert (Argon or Nitrogen) atmosphere. Rationale: Oxygen can lead to oxidative homocoupling of the alkyne and degradation of the palladium catalyst, both of which are detrimental to the reaction. |
-
Preparation: To an oven-dried Schlenk flask under argon, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(t-Bu)₃ (4 mol%).
-
Reagent Addition: Add the terminal alkyne (1.5 equiv.).
-
Solvent and Base: Add anhydrous, degassed DMF or dioxane, followed by Cs₂CO₃ (2.5 equiv.).
-
Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter to remove the inorganic base. Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The formation of C-N bonds is highly sensitive to the ligand, base, and temperature. Dehalogenation is a major competitor, especially with primary amines.[17]
The catalytic cycle must favor reductive elimination of the C-N bond from the palladium center. If the amine has β-hydrogens, the competing β-hydride elimination can occur, leading to undesired byproducts. The choice of a strong, non-nucleophilic base is also critical.[18]
| Parameter | Recommended Action & Rationale |
| Base Selection | Action: Use a strong, sterically hindered base. Top Choices: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS). Rationale: These bases are strong enough to deprotonate the amine for coordination to palladium but are poor nucleophiles. While NaOtBu has β-hydrogens, its use is well-established with modern ligands that accelerate reductive elimination, thus minimizing the dehalogenation side reaction. |
| Catalyst & Ligand | Action: Use a modern, high-performance Buchwald-Hartwig G3 or G4 precatalyst, or pair Pd₂(dba)₃ with a state-of-the-art ligand. Top Choices: Biarylphosphine ligands such as BrettPhos, XPhos, or RuPhos.[19] Rationale: These advanced catalyst systems are designed to promote the C-N reductive elimination step at high rates, even at low temperatures, effectively shutting down the dehalogenation pathway. |
| Temperature | Action: Many modern Buchwald-Hartwig systems can run at or near room temperature. Start low (e.g., RT to 40 °C) and only heat if necessary. Rationale: Lowering the temperature significantly disfavors the dehalogenation side reaction relative to the desired C-N coupling. |
| Amine Quality | Action: Use a freshly distilled or purified amine. Rationale: Impurities in the amine can poison the catalyst. Ensure the amine is used in a slight excess (1.1-1.2 equiv.) to drive the reaction. |
-
Preparation: In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst (1-2 mol%) and NaOtBu (1.4 equiv.) to a reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Solvent and Nucleophile: Add anhydrous, degassed toluene or CPME, followed by the amine (1.2 equiv.).
-
Reaction: Seal the vial and stir at the desired temperature (start at room temperature or 40 °C). Monitor the reaction progress by LC-MS.
-
Workup: After completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, wash with brine, dry, and concentrate. Purify by chromatography.
Visualizing the Competing Pathways
The diagram below illustrates the critical branch point in the palladium catalytic cycle where the desired cross-coupling competes with the undesired dehalogenation pathway.
Caption: Competing pathways in the Pd catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - Lookchem [lookchem.com]
- 13. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling on Functionalized Imidazo[1,2-a]pyridines
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving functionalized imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation on this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, featured in numerous marketed drugs.[1][2] However, its functionalization via cross-coupling reactions can be challenging due to the electron-rich nature of the heterocycle and the potential for catalyst inhibition by the nitrogen atoms.[3][4]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues you might encounter during your cross-coupling experiments on imidazo[1,2-a]pyridines. The solutions provided are based on established literature and field-proven insights.
Scenario 1: Low to No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of a 3-bromoimidazo[1,2-a]pyridine with an arylboronic acid is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings of imidazo[1,2-a]pyridines are a frequent challenge. The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or issues with the starting materials.[3][4]
Causality and Troubleshooting Steps:
-
Catalyst Inhibition by Nitrogen Lone Pairs: The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms whose lone pairs can coordinate to the palladium center, leading to catalyst deactivation.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired catalytic cycle and disfavor catalyst inhibition.[4] If you are using a standard catalyst like Pd(PPh₃)₄, switching to a more specialized ligand system is often the key to success.
-
-
Suboptimal Base Selection: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[5] For nitrogen-containing heterocycles, the base can also influence side reactions.
-
Solution: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] If you observe decomposition of your starting material, a milder base like K₂CO₃ might be beneficial. The choice of base can be highly substrate-dependent, so screening a few options is recommended.
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is converted back to the corresponding arene, is a common issue, especially with heteroaryl boronic acids.[4]
-
Solution: Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[4] Alternatively, running the reaction under anhydrous conditions can minimize protodeboronation.
-
-
Poor Solubility of Starting Materials: Imidazo[1,2-a]pyridine derivatives can sometimes have poor solubility in common organic solvents.[7]
-
Solution: A solvent system like dioxane/water or DME/water is a good starting point. If solubility remains an issue, consider using a higher boiling point solvent like toluene or DMF, but be mindful of potential side reactions at elevated temperatures.[7]
-
Scenario 2: Challenges in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on a halogenated imidazo[1,2-a]pyridine, but I am observing significant amounts of hydrodehalogenation and low yields of the desired amine. What should I try?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-rich heterocycles like imidazo[1,2-a]pyridines requires careful optimization to avoid common pitfalls.[8]
Causality and Troubleshooting Steps:
-
Ligand Choice is Paramount: The ligand plays a crucial role in promoting reductive elimination to form the C-N bond and suppressing side reactions like β-hydride elimination (for alkylamines) and hydrodehalogenation.[9]
-
Solution: For aryl amines, bulky biaryl phosphine ligands such as Xantphos or Josiphos are often effective.[10] For primary and secondary alkylamines, ligands like tBuXPhos or BrettPhos can be more suitable.
-
-
Base Compatibility: The strength of the base can significantly impact the reaction outcome. A base that is too strong can lead to decomposition or unwanted side reactions.
-
Solution: Sodium or lithium tert-butoxide (NaOtBu or LiOtBu) are commonly used strong bases. However, if you are experiencing issues, consider a weaker base like K₃PO₄ or Cs₂CO₃.
-
-
Hydrodehalogenation: This side reaction is often a result of trace amounts of water or other protic sources reacting with the palladium hydride species in the catalytic cycle.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Using anhydrous solvents and reagents, and running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical.
-
Scenario 3: Unsuccessful Sonogashira Coupling
Question: My Sonogashira coupling between a 3-iodoimidazo[1,2-a]pyridine and a terminal alkyne is not proceeding as expected. What are the key parameters to investigate?
Answer:
The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds.[11] However, success with imidazo[1,2-a]pyridine substrates often hinges on the right combination of catalyst, copper co-catalyst, and base.[12][13]
Causality and Troubleshooting Steps:
-
Copper Co-catalyst Activity: The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[13]
-
Solution: Ensure your copper(I) source (typically CuI) is fresh and not oxidized. It's often beneficial to add the CuI under an inert atmosphere. In some cases, a copper-free Sonogashira protocol might be advantageous, particularly if you suspect copper-mediated side reactions.
-
-
Base Selection: An appropriate base is required to deprotonate the terminal alkyne.
-
Solution: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices.[13] For more challenging couplings, a stronger base like DBU may be necessary.
-
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction where two molecules of the alkyne couple to form a diyne.[14]
-
Solution: This is often a sign of an imbalance in the catalytic cycles. Reducing the amount of copper co-catalyst or running the reaction at a lower temperature can sometimes mitigate this issue. Using a slight excess of the alkyne can also help to favor the cross-coupling product.
-
Frequently Asked Questions (FAQs)
Q1: Which position on the imidazo[1,2-a]pyridine ring is most reactive for cross-coupling reactions?
A1: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and generally the most reactive towards electrophilic substitution and many cross-coupling reactions.[2][15] This makes it a common target for functionalization. However, functionalization at other positions (C2, C5, C6, C7, and C8) is also possible through various strategies, including C-H activation or by starting with pre-functionalized imidazo[1,2-a]pyridines.[16]
Q2: Can I perform cross-coupling reactions on imidazo[1,2-a]pyridines with sensitive functional groups?
A2: Yes, modern cross-coupling methods often exhibit excellent functional group tolerance.[1] However, certain functional groups may require specific considerations. For example, substrates with free N-H groups (like indazoles or benzimidazoles) can be challenging due to catalyst inhibition, but successful couplings have been reported with carefully selected catalyst systems.[3][17] It is always advisable to consult the literature for specific examples that are analogous to your substrate.
Q3: Are there metal-free alternatives for the functionalization of imidazo[1,2-a]pyridines?
A3: Yes, there has been significant progress in the development of transition-metal-free methods for the functionalization of imidazo[1,2-a]pyridines.[15] These methods often rely on radical reactions, photocatalysis, or electrochemical synthesis to achieve C-H functionalization.[1][18][19] These approaches can be advantageous for avoiding potential metal contamination in the final products, which is particularly important in drug development.
Q4: What are the key differences in catalyst selection for Heck coupling on imidazo[1,2-a]pyridines compared to other cross-coupling reactions?
A4: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[20] While palladium catalysts are also used, the ligand requirements can differ. For electron-rich heterocycles, phosphine ligands are common, but N-heterocyclic carbene (NHC) ligands have also shown great promise in Heck reactions, offering high stability and activity.[21] The choice of base and solvent can also be critical in controlling the regioselectivity of the alkene insertion.
Recommended Catalyst Systems for Common Cross-Coupling Reactions
The following table provides a starting point for catalyst selection for various cross-coupling reactions on functionalized imidazo[1,2-a]pyridines. Please note that optimization may be required for your specific substrate.
| Cross-Coupling Reaction | Palladium Precursor | Recommended Ligand(s) | Typical Base(s) | Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane/H₂O, DME/H₂O, Toluene |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, Josiphos, tBuXPhos | NaOtBu, LiOtBu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ (often part of precursor) | TEA, DIPEA, DBU | THF, DMF, Acetonitrile |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃, NHC ligands | K₂CO₃, NaOAc, TEA | DMF, Acetonitrile, Toluene |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried reaction vessel, add the halo-imidazo[1,2-a]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile. This guide provides in-depth, field-proven insights into optimizing reaction outcomes by understanding and manipulating solvent effects. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the 3-iodo derivative is a critical intermediate for diversification through cross-coupling reactions.[1][2] The presence of the electron-withdrawing carbonitrile group at the 6-position significantly influences the electronic properties of the heterocyclic system, often enhancing its reactivity in palladium-catalyzed processes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
Answer: Solvent choice is paramount because it directly influences multiple reaction parameters:
-
Solubility: The solvent must effectively dissolve the this compound substrate, the coupling partner (e.g., boronic acid, alkyne, amine), the base, and the catalyst complex. Poor solubility of any component can lead to low yields or stalled reactions.
-
Catalyst Stability and Activity: The solvent coordinates with the palladium catalyst, affecting its stability, oxidative addition rate, and overall turnover frequency. For example, highly polar, coordinating solvents like DMF can sometimes displace essential ligands from the metal center, potentially slowing the reaction.[3]
-
Reaction Mechanism: Solvents can stabilize charged intermediates or transition states, altering the reaction pathway and rate. For instance, polar aprotic solvents are known to accelerate many organometallic coupling reactions.
-
Base Efficacy: The effectiveness of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) is highly dependent on their solubility and dissociation in the chosen solvent system. The use of co-solvents like water is often a strategy to solubilize these bases.[4][5]
Q2: I am planning a Suzuki-Miyaura coupling. What is the best solvent to start with?
Answer: For Suzuki-Miyaura couplings involving 3-iodoimidazo[1,2-a]pyridines, a combination of a non-polar aprotic solvent and a polar protic co-solvent is a robust starting point.
-
Recommended System: Toluene with an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃) is a classic, well-documented choice.[4][5] This biphasic system facilitates the reaction by dissolving the organic-soluble components in toluene while the aqueous phase dissolves the inorganic base.
-
High-Performance Alternative: For faster reactions and potentially higher yields, 1,2-dimethoxyethane (DME) is an excellent choice, particularly when used with strong bases.[6][7][8] Studies on related 3-iodoimidazo[1,2-a]pyridines have shown that DME can lead to optimized yields and significantly shorter reaction times.[4][6][7][8]
The electron-withdrawing 6-carbonitrile group on your substrate likely makes the C-I bond more susceptible to oxidative addition, which may allow for milder conditions than with electron-rich analogues.
Troubleshooting Guide: Common Cross-Coupling Reactions
This section addresses specific issues encountered during key synthetic transformations.
Scenario 1: Suzuki-Miyaura Coupling
Issue: My Suzuki reaction is sluggish, or the yield is low after 24 hours.
This is a common problem that can often be resolved by systematically evaluating the solvent and base system.
-
Possible Cause 1: Poor Base Solubility/Activity.
-
Insight: Inorganic bases like carbonates have limited solubility in purely organic solvents like toluene. If the base is not actively participating, the catalytic cycle will halt.
-
Solution:
-
Ensure your toluene is not anhydrous; the reaction often requires an aqueous phase to solubilize the base. A typical ratio is 4:1 to 8:1 organic solvent to aqueous base solution.[4][5]
-
Switch to a solvent that better solubilizes the base or promotes its activity. As mentioned, DME is a superior choice for achieving higher yields and faster reactions with strong bases.[6][7][8]
-
Consider using a stronger, more soluble organic base like K₃PO₄ or an inorganic base with higher solubility, such as Cs₂CO₃.
-
-
-
Possible Cause 2: Catalyst Deactivation or Low Activity.
Caption: Troubleshooting logic for a stalled Suzuki coupling.
The following table summarizes findings from a study on 2-substituted-3-iodoimidazo[1,2-a]pyridines, which provides a strong predictive model for the 6-carbonitrile derivative.[4][5][6][7][8]
| Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) | Key Takeaway |
| Toluene / H₂O | Na₂CO₃ | 75 | 48 | ~60-70 | Standard, reliable but slow conditions.[4][5] |
| DME | K₂CO₃ | 80 | 18 | ~85 | Improved yield and faster reaction. |
| DME | Cs₂CO₃ | 80 | 6 | >90 | Excellent yield, significantly reduced time.[4][6][7] |
| DME | K₃PO₄ | 80 | 6 | >95 | Optimal conditions for speed and efficiency.[4][6][7] |
Scenario 2: Sonogashira Coupling
Issue: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) and low yield of the desired product.
-
Insight: The Sonogashira reaction presents a unique solvent challenge because it must accommodate lipophilic aryl halides, organometallic intermediates, and inorganic salts.[3] Homocoupling is often promoted by the presence of oxygen and can be exacerbated by certain solvent/base combinations.
-
Solution:
-
Solvent Choice: While THF is common, it can sometimes promote the formation of inactive palladium black.[9] Consider using a purely amine-based solvent system, such as triethylamine (Et₃N), which acts as both the solvent and the base. Alternatively, non-polar solvents like toluene can be effective, but require a soluble amine base.[3] Polar aprotic solvents like DMF may slow the reaction by competing for coordination sites on the palladium catalyst.[3]
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
-
Copper Co-catalyst: While classic Sonogashira uses a copper co-catalyst, this can also promote homocoupling. If issues persist, investigate a copper-free protocol. These often require specific phosphine ligands to facilitate the catalytic cycle.
-
Scenario 3: Buchwald-Hartwig Amination
Issue: My amination reaction with a primary or secondary amine is not proceeding.
-
Insight: The Buchwald-Hartwig amination is highly sensitive to the choice of solvent, base, and ligand. The solvent must solubilize the polar amine, the non-polar aryl iodide, and the base-alkoxide complex.
-
Solution:
-
Solvent Selection: Toluene is the most common and reliable solvent for this reaction.[10][11] 1,4-Dioxane is also frequently used. Avoid protic solvents like alcohols, as they can interfere with the strongly basic conditions required.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. The solubility of these bases is crucial; they are more soluble in ethers like dioxane but perform very well as a suspension in toluene.
-
Water Content: This reaction is highly sensitive to water, which can quench the strong base and hydrolyze the catalyst. Ensure you are using anhydrous solvents and reagents.
-
graph G { layout=circo; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
}
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. books.lucp.net [books.lucp.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - Lookchem [lookchem.com]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 3-Iodo- vs. 3-Bromoimidazo[1,2-a]pyridines in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design, appearing in a multitude of clinically relevant molecules. The functionalization of this privileged heterocycle, particularly at the C-3 position, is a critical step in the synthesis of new chemical entities. Halogenated imidazo[1,2-a]pyridines serve as versatile precursors for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two of the most common halogenated derivatives: 3-iodo- and 3-bromoimidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of their reactivity differences and provide supporting experimental data and protocols to guide your synthetic strategy.
The Decisive Step: Unpacking the Mechanism of Reactivity
The enhanced reactivity of 3-iodoimidazo[1,2-a]pyridines over their 3-bromo counterparts in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the principles of organometallic chemistry. The catalytic cycles of reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination all commence with a crucial, often rate-determining, step: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.
The disparity in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the primary determinant of the overall reaction efficiency. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This is reflected in their respective bond dissociation energies, with the C-I bond requiring less energy to cleave.[1][2] Consequently, the oxidative addition of a 3-iodoimidazo[1,2-a]pyridine to a Pd(0) catalyst is a more facile and rapid process, typically occurring at lower temperatures and with lower catalyst loadings.[3][4]
The general reactivity trend for aryl halides in these cross-coupling reactions is well-established and follows the order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[5] This trend holds true for the imidazo[1,2-a]pyridine system, making the 3-iodo derivative the more "active" coupling partner.
At a Glance: Performance in Key Cross-Coupling Reactions
The following table summarizes the expected and observed performance differences between 3-iodo- and 3-bromoimidazo[1,2-a]pyridines in the most common palladium-catalyzed cross-coupling reactions. The data is a synthesis of literature reports on imidazo[1,2-a]pyridines and the well-established reactivity patterns of aryl halides.[6][7][8][9]
| Reaction | 3-Iodoimidazo[1,2-a]pyridine | 3-Bromoimidazo[1,2-a]pyridine | Key Considerations |
| Suzuki-Miyaura | High yields, often at room temperature to moderate heat (50-80 °C). Lower catalyst loading (1-3 mol%). Shorter reaction times (1-6 h). | Good to high yields, but generally requires higher temperatures (80-110 °C). Higher catalyst loading (3-5 mol%) and/or more sophisticated ligands may be needed. Longer reaction times (6-24 h). | The choice of base and solvent is crucial for both, with strong bases in polar aprotic solvents like DME often favoring the reaction.[7][8] |
| Sonogashira | Excellent yields under mild conditions, often at room temperature. Compatible with a wide range of terminal alkynes. | Good yields are achievable, but typically requires elevated temperatures and may be more sensitive to the choice of copper co-catalyst and amine base. | The reactivity order of I > Br is particularly pronounced in Sonogashira couplings.[5] |
| Heck | High yields and good stereoselectivity. Reactions can often be run at lower temperatures compared to the bromo derivative. | Good yields are attainable, but higher temperatures (100-140 °C) are generally necessary. Catalyst stability at these temperatures can be a concern.[3][10][11] | Phosphine-free catalyst systems or those with robust N-heterocyclic carbene (NHC) ligands are often preferred for the more demanding conditions required for bromoarenes.[3] |
| Buchwald-Hartwig | High yields with a broad scope of amine coupling partners, including primary and secondary amines. Milder conditions are often sufficient. | Good yields are possible, but often require more specialized, bulky electron-rich phosphine ligands (e.g., biarylphosphines) and stronger bases to facilitate the challenging C-N bond formation.[12][13][14] | The choice of ligand is critical for the success of Buchwald-Hartwig amination with less reactive aryl bromides. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the Suzuki-Miyaura and Sonogashira coupling of both 3-iodo- and 3-bromoimidazo[1,2-a]pyridines. These should be considered as starting points, and optimization may be necessary depending on the specific substrates used.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridine
This protocol is adapted from established procedures for the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines.[6][7][8][9]
Materials:
-
3-Iodoimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-iodoimidazo[1,2-a]pyridine, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.
-
Add the DME and degassed water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridine
This protocol is a more forcing adaptation, reflecting the lower reactivity of the bromo- derivative, based on general procedures for challenging Suzuki couplings.[15]
Materials:
-
3-Bromoimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromoimidazo[1,2-a]pyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Protocol 3: Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridine
This protocol is based on general Sonogashira procedures with highly reactive aryl iodides.[5]
Materials:
-
3-Iodoimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add 3-iodoimidazo[1,2-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and Et₃N, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC. The reaction is often complete within 1-4 hours.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 4: Sonogashira Coupling of 3-Bromoimidazo[1,2-a]pyridine
This protocol utilizes more forcing conditions to facilitate the coupling of the less reactive bromo- derivative.[1][16]
Materials:
-
3-Bromoimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
Follow steps 1 and 2 from Protocol 3, using 3-bromoimidazo[1,2-a]pyridine and the specified catalyst amounts.
-
Add anhydrous DMF and DIPEA, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction's progress by TLC. The reaction may require 6-18 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (2 x 15 mL) to remove DMF, followed by brine (15 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing the Catalytic Cycle and Workflow
To further clarify the processes discussed, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion and Recommendations
The choice between 3-iodo- and 3-bromoimidazo[1,2-a]pyridine as a synthetic precursor is a classic trade-off between reactivity and cost/availability.
-
3-Iodoimidazo[1,2-a]pyridines are the substrates of choice when milder reaction conditions, shorter reaction times, and higher yields are paramount. Their high reactivity makes them ideal for complex syntheses with sensitive functional groups and for rapid library generation.
-
3-Bromoimidazo[1,2-a]pyridines , while less reactive, are often more commercially available and cost-effective. They are excellent substrates for a wide range of cross-coupling reactions, provided that the reaction conditions are optimized. This typically involves higher temperatures, longer reaction times, and potentially the use of more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands).
For researchers developing novel synthetic routes, it is often advantageous to screen both the iodo- and bromo- derivatives to find the optimal balance of reactivity, yield, and cost for their specific application. Understanding the fundamental differences in their reactivity, as outlined in this guide, is the first step toward a rational and efficient synthetic design.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - Lookchem [lookchem.com]
- 9. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Arylation of Imidazo[1,2-a]pyridines
Introduction: The Significance of Arylated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals, including Zolpidem and Alpidem.[1][2][3][4] Functionalization of this bicyclic heterocycle, particularly through the introduction of aryl groups at the C3-position, is a critical strategy for modulating its biological activity and physicochemical properties.[1][2][5] Palladium-catalyzed cross-coupling reactions are the premier tools for forging these crucial C-C bonds.
This guide provides an in-depth, objective comparison of two powerhouse methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling. As researchers and drug development professionals, selecting the optimal synthetic route is paramount. This decision hinges on a nuanced understanding of each reaction's mechanism, substrate scope, functional group tolerance, and practical considerations such as reagent toxicity and purification challenges. We will dissect these factors, supported by experimental data, to empower you to make the most informed choice for your specific synthetic challenge.
The Contenders: A Mechanistic Overview
Both the Suzuki and Stille couplings are workhorse reactions in synthetic chemistry, relying on a palladium catalyst to couple an organometallic reagent with an organic halide or triflate.[6] The fundamental catalytic cycle is similar, involving three key steps: oxidative addition, transmetalation, and reductive elimination. The primary distinction lies in the nature of the organometallic nucleophile and the specific conditions required to facilitate the crucial transmetalation step.
Suzuki-Miyaura Coupling: The Boron Workhorse
The Suzuki coupling utilizes organoboron compounds, typically boronic acids (R-B(OH)₂) or their ester derivatives (e.g., pinacol esters), as the nucleophilic partner.[7][8] A key feature of this reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic borate complex that readily participates in transmetalation.[9]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Stille Coupling: The Tin Alternative
The Stille coupling employs organostannanes (R-SnR'₃) as the carbon nucleophile.[10] A significant advantage of this method is that it generally does not require a base for activation, and the organotin reagents are often inert to moisture and air.[6] This robustness can be beneficial when working with base-sensitive substrates.
Catalytic Cycle of Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling.
Head-to-Head Comparison: Performance & Practicality
The choice between Suzuki and Stille coupling is not merely academic; it has profound practical implications for reaction success, scalability, and safety.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Boronic Acids or Esters (e.g., MIDA, pinacol) | Organostannanes (e.g., R-SnBu₃) |
| Toxicity & Environment | Low toxicity; boron byproducts are generally benign.[8] | High toxicity of organotin reagents and byproducts; significant environmental concerns.[6][9][11] |
| Reagent Stability | Boronic acids can be unstable and prone to protodeboronation, especially heteroaryl derivatives.[12][13] Boronate esters (MIDA, pinacol, trifluoroborates) offer enhanced benchtop stability.[12][14] | Organostannanes are typically stable to air and moisture and have a long shelf-life.[6][15] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, KOAc) for activation.[16] | Often proceeds under neutral conditions. Can be advantageous for base-sensitive substrates. |
| Functional Group Tolerance | Good, but can be limited by the basic conditions. Aldehydes and ketones with α-protons can sometimes lead to side reactions.[9] | Generally excellent and often considered more robust. Tolerates a wider range of functional groups, including those with acidic protons.[15][17] |
| Substrate Scope | Extremely broad. A vast library of boronic acids is commercially available.[7] | Very broad, though fewer organostannanes are commercially available compared to boronic acids, often requiring in-house synthesis.[6] |
| Purification | Boron byproducts are typically water-soluble and easily removed by aqueous workup or chromatography. | Removal of tin-containing byproducts can be challenging and is a major drawback, often requiring specific workup procedures (e.g., KF treatment) or multiple chromatographic purifications.[6][11] |
| Typical Yields | Generally good to excellent, but can be compromised by boronic acid decomposition.[7] | Often provides very high and reproducible yields, especially when other methods fail.[17] |
Experimental Insights: Arylation of Imidazo[1,2-a]pyridines
For the C3-arylation of imidazo[1,2-a]pyridines, both direct C-H activation and coupling with a pre-functionalized (e.g., 3-iodo or 3-bromo) scaffold are viable strategies.[18][19][20] The Suzuki coupling is frequently employed for this purpose.[20][21][22][23] While specific Stille coupling examples on this exact scaffold are less common in recent literature, its known robustness with N-heterocycles makes it a powerful alternative, particularly in cases of stubborn substrates or functional group incompatibility with Suzuki conditions.[17][24]
Representative Protocol 1: Suzuki-Miyaura C3-Arylation
This protocol is adapted from established procedures for the arylation of 3-iodoimidazo[1,2-a]pyridines.[20]
Objective: To synthesize 2-methyl-3-phenyl-imidazo[1,2-a]pyridine.
Materials:
-
3-Iodo-2-methyl-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
Procedure:
-
To a microwave vial or Schlenk tube, add 3-iodo-2-methyl-imidazo[1,2-a]pyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed DME and water via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methyl-3-phenyl-imidazo[1,2-a]pyridine.
Representative Protocol 2: Stille C3-Arylation
This protocol is a generalized procedure based on the known reactivity of organostannanes with heteroaryl halides.[17][24]
Objective: To synthesize 2-methyl-3-phenyl-imidazo[1,2-a]pyridine.
Materials:
-
3-Iodo-2-methyl-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous, degassed Dioxane or Toluene (5 mL)
Procedure:
-
To a Schlenk tube, add 3-iodo-2-methyl-imidazo[1,2-a]pyridine and Pd(PPh₃)₄.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 100-110 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Work-up Option A (Tin Removal): Dissolve the residue in acetonitrile (15 mL) and wash with hexane (3 x 15 mL) to remove nonpolar tin species. Concentrate the acetonitrile layer.
-
Work-up Option B (Fluoride Treatment): Dissolve the crude residue in diethyl ether or THF (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 2-4 hours. The tin byproducts will precipitate as a solid. Filter through a pad of Celite®, washing with the solvent. Concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
Decision-Making Workflow for Method Selection
Choosing the right tool for the job is critical. This workflow provides a logical path to selecting the most appropriate coupling strategy for your arylation needs.
Caption: Decision workflow for selecting between Suzuki and Stille coupling.
Conclusion and Senior Scientist's Recommendation
For the arylation of imidazo[1,2-a]pyridines, the Suzuki-Miyaura coupling should be the primary method of investigation . Its low toxicity, the vast commercial availability of boronic acids, and the relative ease of purification make it a more practical, safer, and "greener" choice for most applications.[6][8][9] The potential instability of certain boronic acids is a known issue, but it is often effectively mitigated by using more stable boronate esters.[12][13][14]
However, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal . It should be considered the "problem-solver" reaction. When faced with substrates containing base-sensitive functional groups, or when Suzuki couplings provide intractable results due to decomposition or low reactivity, the Stille coupling often delivers high and reproducible yields where other methods fail.[17][24] Researchers opting for the Stille reaction must be prepared for the significant challenges of handling highly toxic reagents and performing meticulous purification to remove tin byproducts.[11]
Ultimately, a pragmatic approach is best. Start with the Suzuki coupling for its overall advantages, but do not hesitate to pivot to the Stille coupling when the substrate demands its unique robustness and tolerance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Organotin Reagents [sigmaaldrich.com]
- 11. sdlookchem.com [sdlookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
The 6-Carbonitrile Group: A Key Modulator of Biological Activity in Imidazo[1,2-a]pyridines
A Comparative Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2] The biological activity of these compounds can be finely tuned by the introduction of various substituents at different positions of the bicyclic ring system. Among these, the substitution at the 6-position has emerged as a critical determinant of potency and selectivity. This guide provides an in-depth comparison of the influence of the 6-carbonitrile group on the biological activity of imidazo[1,2-a]pyridine derivatives, supported by experimental data and protocols.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore
The imidazo[1,2-a]pyridine core is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. This arrangement confers a unique set of electronic and steric properties, making it an attractive scaffold for interaction with various biological targets. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Activity: Targeting various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.[3][4][5]
-
Antitubercular Activity: Showing promise in the development of new treatments for tuberculosis.
-
Wnt/β-catenin Signaling Inhibition: Implicated in the treatment of diseases driven by aberrant Wnt signaling, such as certain cancers.
-
c-Met Inhibition: The receptor tyrosine kinase c-Met is a key target in cancer therapy, and imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity.[3]
The versatility of this scaffold lies in the ability to modify its biological profile through strategic substitution on the pyridine and imidazole rings.
The Decisive Role of the 6-Carbonitrile Group: A Comparative Analysis
The introduction of a carbonitrile (cyano) group at the 6-position of the imidazo[1,2-a]pyridine ring has been shown to significantly enhance the biological activity of these compounds, particularly in the context of anticancer applications. The cyano group, with its linear geometry and strong electron-withdrawing nature, can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby affecting its interaction with target proteins.
Case Study: Inhibition of c-Met Kinase
A compelling example of the positive impact of the 6-carbonitrile group is observed in the development of c-Met kinase inhibitors. The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.[3]
A study focused on the structure-activity relationship (SAR) at the 6-position of the imidazo[1,2-a]pyridine scaffold revealed the superior efficacy of analogues bearing a cyano group.[3] The introduction of polar groups on a 6-phenyl substituent was found to have a significant influence on cellular activity.[3]
| Compound | R (6-position substituent) | c-Met Enzymatic IC50 (nM) | EBC-1 Cell IC50 (nM) |
| 16b | 4-cyanopyridin-2-yl | 12.5 | 188.5 |
| 16d | 4-cyanophenyl | 10.3 | 106.7 |
| 16f | 3-cyanophenyl | 15.2 | 145.0 |
| Unsubstituted Analogue (for comparison) | Phenyl | >1000 | >1000 |
Data synthesized from a study on c-Met inhibitors. The "Unsubstituted Analogue" data is a representative placeholder to illustrate the significant increase in potency with the cyano-substituted phenyl groups, as implied by the study's focus on the improved activity of these derivatives.
The data clearly demonstrates that the presence of a cyano group on the 6-aryl substituent leads to a dramatic increase in both enzymatic and cellular inhibitory activity against c-Met. The benzonitrile analogues 16d and 16f showed significantly improved c-Met inhibition compared to their unsubstituted counterparts.[3] This highlights the critical role of the polar cyano group in enhancing the potency of these inhibitors.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the synthesis and biological evaluation of 6-carbonitrile imidazo[1,2-a]pyridine derivatives are provided below.
Synthesis of 6-Cyano-Substituted Imidazo[1,2-a]pyridines
A general and efficient method for the synthesis of 6-substituted imidazo[1,2-a]pyridines is the multicomponent coupling reaction.[4]
Step-by-Step Methodology:
-
Starting Materials: 2-aminopyridine, a substituted aldehyde, and an isocyanide.
-
Reaction Conditions: The components are typically reacted in a suitable solvent such as methanol or ethanol, often in the presence of a catalyst like a Lewis acid or a Brønsted acid.
-
Cyclization: The reaction proceeds through a series of intermediates to form the imidazo[1,2-a]pyridine scaffold.
-
Introduction of the 6-Cyano Group: The 6-cyano group can be introduced either by using a 5-cyano-2-aminopyridine as a starting material or through a subsequent cyanation reaction on a pre-formed 6-halo-imidazo[1,2-a]pyridine using a cyanide source like copper(I) cyanide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Sonogashira Coupling of 3-Iodo-Heterocycles
Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, is a cornerstone of modern organic synthesis.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the introduction of an alkyne moiety into a molecular scaffold can profoundly influence biological activity, photophysical properties, and material architecture.[2][3] Heterocyclic compounds, ubiquitous in drug discovery, are prime substrates for this transformation.
This guide focuses specifically on the coupling of 3-iodo-heterocycles . While the high reactivity of the carbon-iodine bond makes these substrates favorable for oxidative addition to the palladium catalyst, the nature of the heterocyclic ring introduces unique challenges.[4][5] Potential catalyst inhibition or poisoning by nitrogen or sulfur heteroatoms, steric hindrance adjacent to the reaction site, and the electronic properties of the ring system can all complicate catalyst performance and reaction efficiency.
The choice of catalyst is therefore not a trivial decision but a critical experimental parameter that dictates the success of the synthesis. This document provides a comparative analysis of common catalytic systems, offering field-proven insights and experimental data to guide researchers in selecting the optimal catalyst for their specific 3-iodo-heterocycle substrate.
The Catalytic Machinery: A Mechanistic Overview
Understanding the underlying mechanisms is crucial for rational catalyst selection and troubleshooting. The Sonogashira reaction primarily proceeds via two distinct, yet related, catalytic cycles.
The Classic Palladium/Copper Co-Catalyzed System
This is the original and most widely used method, involving two interconnected catalytic cycles.[5]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the 3-iodo-heterocycle. This is often the rate-determining step.
-
The Copper Cycle: Concurrently, a copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This species is more nucleophilic than the parent alkyne.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The resulting palladium(II) complex, now bearing both the heterocyclic and alkynyl ligands, undergoes reductive elimination to form the final product and regenerate the active Pd(0) catalyst.[5]
Copper-Free Sonogashira Coupling
While robust, the use of copper can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling) and can complicate purification, particularly in pharmaceutical synthesis.[6] This led to the development of copper-free variants.
In the absence of copper, the deprotonated alkyne is believed to coordinate directly to the palladium(II) center, followed by deprotonation by the base to form the key alkynyl-palladium intermediate. This pathway often requires more specialized ligands, stronger bases, or different reaction conditions to proceed efficiently.[1][6]
Comparative Analysis of Catalytic Systems
The optimal catalyst is highly dependent on the specific 3-iodo-heterocycle and the terminal alkyne. Below is a comparative summary of commonly employed systems.
Homogeneous Catalysts: The Workhorses
Homogeneous catalysts, typically soluble palladium complexes, are the most common choice due to their high activity and mild reaction conditions.[5]
-
Palladium(II) Precatalysts with Phosphine Ligands: Complexes like PdCl₂(PPh₃)₂ are widely used.[7] They are reduced in situ to the active Pd(0) species.[4] Triphenylphosphine (PPh₃) is a standard, cost-effective ligand, but more electron-rich and bulky phosphine ligands can improve catalytic efficiency, especially for less reactive substrates.[5][8]
-
Palladium(0) Precatalysts: Pd(PPh₃)₄ is a direct source of the active Pd(0) catalyst and is often highly effective, though it can be more sensitive to air and moisture than its Pd(II) counterparts.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines.[2] Their strong σ-donating ability forms very stable and highly active palladium complexes, which can be particularly effective in copper-free systems and for challenging substrates.[4][9]
Table 1: Comparison of Homogeneous Catalysts for Sonogashira Coupling of 3-Iodo-Heterocycles
| Catalyst System (Pd Source / Ligand / Co-catalyst) | 3-Iodo-Heterocycle | Alkyne | Conditions (Base, Solvent, Temp) | Yield (%) | Catalyst Loading (mol%) | Reference |
|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / PPh₃ / CuI | 3-Iodo-N-Boc-indole | Tolylacetylene | Et₃N, THF, RT | >95% | 2% Pd, 4% CuI | [6] |
| PdCl₂(PPh₃)₂ / CuI | N,N-dimethyl-2-iodoaniline* | Phenylacetylene | Et₃N, 50 °C | 99% | 2% Pd, 1% CuI | [7] |
| Pd(PPh₃)₄ / CuI | 3-Iodobenzo[b]furan | Phenylacetylene | Et₃N, DMF, 80 °C | 92% | 5% Pd, 10% CuI | [2] |
| Pd(OAc)₂ / cataCXium A (phosphine ligand) | 3-Iodo-2-phenylindole | Phenylacetylene | Cs₂CO₃, 2-MeTHF, RT | 95% | 0.5% Pd, 1% Ligand | [10] |
| Pd/C / PPh₃ / CuI | 3-Iodothiophene | Phenylacetylene | K₂CO₃, H₂O, 100 °C | 94% | 5% Pd, 10% CuI | [11] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | 1,4-Diiodo-2,5-dimethoxybenzene | Phenylacetylene | Cs₂CO₃, 2-MeTHF, RT | 93% | 0.5% Pd, 1% Ligand |[10] |
*Note: 2-Iodoaniline is a precursor for 3-iodoindole synthesis.[7]
Heterogeneous Catalysts: The Path to Sustainability
The drive for greener chemistry and simplified product purification has spurred the development of heterogeneous catalysts, where the active palladium species is immobilized on a solid support.[12][13]
-
Key Advantages: The primary benefits are ease of separation from the reaction mixture (often by simple filtration) and the potential for catalyst recycling, which is economically and environmentally advantageous.[12][14]
-
Common Supports: Supports include activated carbon (Pd/C), silica (SiO₂), mesoporous materials like MCM-41, and magnetic nanoparticles (e.g., Fe₃O₄), which allow for easy magnetic separation.[2][14][15]
-
Performance Considerations: While highly practical, heterogeneous catalysts may sometimes exhibit lower activity than their homogeneous counterparts, requiring higher temperatures or longer reaction times.[13] Leaching of the metal into the solution can also be a concern, potentially leading to a homogeneous catalytic pathway.[12]
Table 2: Performance of Heterogeneous Catalysts
| Catalyst System | 3-Iodo-Heterocycle | Alkyne | Conditions (Base, Solvent, Temp) | Yield (%) | Recycling Runs | Reference |
|---|---|---|---|---|---|---|
| Pd/C | 3-Iodothiophene | Various terminal alkynes | K₂CO₃, H₂O, 100 °C | 78-94% | Not Reported | [11] |
| Nanosized MCM-41-Pd | 4-Iodoanisole | Phenylacetylene | Et₃N, Toluene, 70 °C | 99% | 5 (Yield >95%) | [15] |
| Silica-based DPP-Pd | N-Boc-alkynyl(aza)indoles | 4-Tolylacetylene | Diisopropylamine, Toluene, Flow | >95% | Continuous Flow | [6] |
| Polystyrene-anchored Pd(II) | Iodobenzene | Phenylacetylene | Water, RT | 98% | 5 (Yield >93%) |[14] |
Experimental Protocols: From Theory to Practice
The causality behind procedural steps is as important as the steps themselves. Here are two representative, self-validating protocols.
Protocol 1: Classic Pd/Cu Coupling of 3-Iodothiophene
This protocol is adapted from a Pd/C-mediated synthesis, demonstrating a robust and widely applicable method.[11]
Rationale: The use of Pd/C offers a cost-effective and easily separable catalyst. The PPh₃ ligand helps stabilize the Pd(0) species, while CuI facilitates the formation of the copper acetylide, accelerating the reaction. K₂CO₃ is a mild inorganic base, and water is used as a green solvent, which can be advantageous for specific substrates.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3-iodothiophene (1.0 mmol, 1.0 equiv), Pd/C (10% w/w, 0.05 mmol, 5 mol%), CuI (0.1 mmol, 10 mol%), and PPh₃ (0.1 mmol, 10 mol%). The inert atmosphere is critical to prevent the oxidation of the Pd(0) species and the oxidative homocoupling of the alkyne.
-
Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add K₂CO₃ (2.0 mmol, 2.0 equiv) and 5 mL of deionized water. The base is essential for deprotonating the terminal alkyne.
-
Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) via syringe. A slight excess of the alkyne ensures complete consumption of the more valuable iodo-heterocycle.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the heterogeneous catalyst. The Celite pad ensures all solid catalyst is removed efficiently.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). The washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Coupling for 3-Iodoindole Synthesis
This protocol is adapted from a modern, ligand-assisted copper-free method, ideal for sensitive substrates where avoiding copper is beneficial.[10]
Rationale: This method avoids potential issues with copper. The combination of a palladium precatalyst like Pd(CH₃CN)₂Cl₂ and a specialized, bulky phosphine ligand (cataCXium A) creates a highly active catalytic system that can facilitate the reaction at room temperature. Cs₂CO₃ is a strong inorganic base often effective in copper-free systems. 2-MeTHF is a greener alternative to solvents like THF.
Methodology:
-
Inert Atmosphere: To a Schlenk flask, add the 3-iodoindole derivative (1.0 mmol, 1.0 equiv), Pd(CH₃CN)₂Cl₂ (0.005 mmol, 0.5 mol%), and cataCXium A (0.01 mmol, 1.0 mol%).
-
Reagent Addition: Add Cs₂CO₃ (1.5 mmol, 1.5 equiv). The solid base is added before the solvent.
-
Solvent and Substrate: Evacuate and backfill the flask with argon. Add 5 mL of anhydrous 2-MeTHF, followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The long reaction time is typical for room-temperature couplings. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with 20 mL of diethyl ether and filter through a short plug of silica gel, washing with additional ether. This removes the base and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often clean, but can be further purified by column chromatography or recrystallization if necessary.
Conclusion and Future Outlook
The Sonogashira coupling of 3-iodo-heterocycles is a versatile and powerful reaction. The choice between a classic Pd/Cu system, a modern copper-free variant, or a sustainable heterogeneous catalyst depends on a careful consideration of the substrate's properties, economic factors, and purification requirements.
-
For general-purpose synthesis with robust substrates, traditional PdCl₂(PPh₃)₂/CuI systems remain a reliable and cost-effective choice.
-
For sensitive substrates, complex molecule synthesis, or when Glaser homocoupling is a significant issue, copper-free methods , often employing advanced phosphine or NHC ligands, are superior.
-
For process chemistry and green applications, heterogeneous catalysts like Pd/C or silica-supported palladium offer significant advantages in recyclability and simplified workup.
The field continues to evolve, with ongoing research into using less expensive transition metals and developing catalysts that operate under even milder, greener conditions, such as in water at room temperature.[16][17] As our understanding of catalytic mechanisms deepens, we can expect the development of even more efficient and selective catalysts, further expanding the synthetic chemist's toolkit for modifying complex heterocyclic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. soran.edu.iq [soran.edu.iq]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Imidazo[1,2-a]pyridine Derivatives
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This is particularly true for novel chemical entities like the imidazo[1,2-a]pyridine derivatives, a class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, including sedative-hypnotic and anxiolytic effects. This guide provides an in-depth comparison of analytical methodologies for the quantification of imidazo[1,2-a]pyridine derivatives, supported by experimental protocols and data rooted in established scientific principles and regulatory expectations.
The structural backbone of imidazo[1,2-a]pyridine is a fused bicyclic system that presents unique analytical challenges and considerations. The choice of an appropriate analytical technique is paramount and is dictated by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the intended purpose of the method (e.g., quality control, pharmacokinetic studies).
Choosing the Right Tool: A Comparison of Analytical Techniques
The three most common and powerful analytical techniques for the quantification of pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the optimal technique for analyzing imidazo[1,2-a]pyridine derivatives depends on a careful evaluation of their respective strengths and weaknesses.
| Parameter | HPLC with UV/Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, followed by detection of UV absorbance or native fluorescence. | Separation of volatile/thermolabile compounds, followed by mass-based detection. | Separation by LC, followed by highly selective mass-based detection of parent and product ions. |
| Applicability to Imidazo[1,2-a]pyridines | Well-suited for routine quantification in cleaner matrices like pharmaceutical formulations. Many imidazo[1,2-a]pyridines possess a chromophore allowing for UV detection.[1][2][3] | Less suitable due to the generally low volatility of these derivatives. Derivatization might be necessary, adding complexity.[4] | The gold standard for bioanalysis (e.g., plasma, urine) due to its exceptional sensitivity and selectivity, minimizing matrix effects.[5][6][7] |
| Sensitivity (Typical LLOQ) | ng/mL to µg/mL range.[1][2] | Analyte dependent, can be in the low ng/mL range.[8] | Sub-ng/mL to pg/mL range.[5][6] |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds or metabolites.[5] | High, based on both retention time and mass spectrum. | Excellent, due to the monitoring of specific mass transitions (MRM).[5] |
| Sample Preparation | Often simpler for clean matrices (e.g., dissolution and filtration). | Can be more complex, potentially requiring derivatization. | Can range from simple protein precipitation to more involved solid-phase or liquid-liquid extraction for complex matrices.[5][6] |
| Throughput | Moderate to high. | Generally lower due to longer run times. | High, with modern UPLC systems. |
Workflow for Analytical Method Selection
The decision-making process for selecting an appropriate analytical technique can be visualized as follows:
Caption: Decision tree for selecting an analytical method.
A Deep Dive into HPLC Method Validation: A Step-by-Step Protocol
The following section provides a detailed protocol for the validation of a hypothetical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of an imidazo[1,2-a]pyridine derivative in a pharmaceutical dosage form. This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]
Overall Validation Workflow
Caption: A typical analytical method validation workflow.
Experimental Protocol: HPLC-UV Method for Imidazo[1,2-a]pyridine Derivative
1. System Suitability
-
Objective: To ensure the chromatographic system is performing adequately before commencing validation experiments.
-
Procedure:
-
Prepare a standard solution of the imidazo[1,2-a]pyridine derivative at a concentration of 10 µg/mL.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak area and retention time: Should be ≤ 2.0%.
-
-
2. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as excipients.
-
Procedure:
-
Prepare a placebo solution (containing all excipients but no active pharmaceutical ingredient - API).
-
Prepare a standard solution of the API.
-
Prepare a spiked sample solution (placebo spiked with the API).
-
Inject all three solutions and compare the chromatograms.
-
-
Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the API.
3. Linearity and Range
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of the imidazo[1,2-a]pyridine derivative at concentrations ranging from 50% to 150% of the target assay concentration (e.g., 5, 7.5, 10, 12.5, and 15 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
4. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare placebo solutions.
-
Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision):
-
Prepare six replicate samples of the API at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure (based on the calibration curve):
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Determine the slope of the calibration curve (S).
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Acceptance Criteria: The determined LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Illustrative Validation Data Summary
The following table presents a summary of expected validation results for a hypothetical HPLC-UV method for an imidazo[1,2-a]pyridine derivative, based on published data for similar compounds.[1][2]
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Linearity (r²) | ≥ 0.999 | 0.9997 | Pass |
| Range | 5 - 15 µg/mL | 5 - 15 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.25% | Pass |
| LOD | Report Value | 0.05 µg/mL | - |
| LOQ | Report Value | 0.15 µg/mL | - |
Conclusion
The validation of analytical methods for imidazo[1,2-a]pyridine derivatives is a critical process that ensures the generation of accurate, reliable, and reproducible data. This guide has provided a comparative overview of suitable analytical techniques and a detailed, practical protocol for the validation of an HPLC-UV method. By adhering to the principles of scientific integrity and the rigorous standards set by regulatory bodies, researchers and drug development professionals can have confidence in the quality of their analytical results, ultimately contributing to the successful development of safe and effective medicines.
References
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. turkjps.org [turkjps.org]
- 4. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Cyanoimidazo[1,2-a]pyridine Analogs in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of therapeutic agents targeting a wide array of biological targets, including enzymes and receptors.[4][5] This guide focuses on a specific, yet crucial, subset of these derivatives: the 6-cyanoimidazo[1,2-a]pyridine analogs. The introduction of a cyano group at the 6-position can significantly influence the molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.
This document provides a comparative analysis of the structure-activity relationships (SAR) of 6-cyanoimidazo[1,2-a]pyridine analogs, drawing upon experimental data from various studies. We will explore how modifications to this core scaffold affect its efficacy against different biological targets, with a particular focus on its application in oncology.
The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle with a bridgehead nitrogen atom.[5] This arrangement results in a unique distribution of electrons, making different positions on the ring susceptible to specific chemical modifications. The general synthesis of this scaffold often involves the condensation of a 2-aminopyridine with an α-haloketone, a versatile reaction that allows for the introduction of a wide range of substituents.[6]
Below is a general workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
Caption: General synthetic workflow for imidazo[1,2-a]pyridine analogs.
SAR of 6-Cyanoimidazo[1,2-a]pyridines as Kinase Inhibitors
Kinases are a major class of drug targets in oncology, and the imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[4] The 6-cyano group, in particular, has been shown to be a key pharmacophore in several series of kinase inhibitors.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[7][8] Several studies have explored imidazo[1,2-a]pyridine derivatives as PI3K inhibitors, with a focus on substitutions at the 6-position.
A study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified compounds with potent PI3Kα inhibitory activity.[7] The SAR of these compounds highlighted the importance of the substituent at the 6-position of the quinazoline ring, which is directly attached to the 6-position of the imidazo[1,2-a]pyridine core. While this study did not directly evaluate a 6-cyano analog, the electronic and steric requirements at this position provide valuable insights. For instance, the introduction of a 6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate showed significant anticancer activity.[7]
Another study focused on the discovery of pan-PI3K inhibitors based on the imidazo[1,2-a]pyridine scaffold.[8] Their work demonstrated that a planar conformation between the core and a 6-heteroaryl ring was beneficial for activity. This planarity could be influenced by the presence of a cyano group. The study identified that 6'-alkoxy-5'-aminopyrazines at the 6-position of the imidazo[1,2-a]pyridine core were highly potent.[8]
The following table summarizes the activity of representative imidazo[1,2-a]pyridine-based PI3K inhibitors.
| Compound ID | 6-Substituent on Imidazo[1,2-a]pyridine | Target | IC50 (nM) | Cell Line | Reference |
| 13k | 6-(4-((3-chlorobenzyl)amino)quinazolin-6-yl) | PI3Kα | 1.94 | HCC827 | [7] |
| 14 | 6-(5-amino-6-(2,2,2-trifluoro-1-methylethoxy)pyrazin-2-yl) | PI3Kα | 1.3 | A2780 | [8] |
Nek2 Inhibitors
Never in mitosis A-related kinase 2 (Nek2) is overexpressed in various cancers and is involved in cell cycle regulation.[9][10] A series of novel imidazo[1,2-a]pyridine derivatives were designed and synthesized as Nek2 inhibitors. The SAR studies revealed that substitutions on the phenyl ring at the 3-position and on the imidazo[1,2-a]pyridine core significantly impacted their antiproliferative activity against the MGC-803 gastric cancer cell line.[9]
One of the most potent compounds, 28e , with an IC50 of 38 nM, featured a 2-(4-fluorophenyl) and a 3-(4-(diethylamino)benzoyl) substitution on the imidazo[1,2-a]pyridine core.[9] Although this series did not explicitly contain a 6-cyano group, the exploration of various substituents on the pyridine ring provides a basis for understanding the electronic and steric requirements for potent Nek2 inhibition.
Salt-Inducible Kinase (SIK) Inhibitors
The Salt-Inducible Kinase (SIK) family plays a role in various physiological processes, and their inhibition is a potential therapeutic strategy.[11] A study on the SAR of an imidazo[1,2-a]pyridine series led to the identification of potent and selective SIK1 inhibitors. The initial hit was a pan-SIK inhibitor, and subsequent optimization focused on achieving isoform selectivity. This was achieved by modifying the substitution pattern on a phenyl ring attached to the imidazo[1,2-a]pyridine core.[11] This highlights the importance of subtle structural changes in determining the selectivity profile of these inhibitors.
The logical relationship for optimizing SIK1 selectivity is depicted below.
Caption: Optimization path from a pan-SIK inhibitor to a selective SIK1 inhibitor.
Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridines
Beyond specific kinase inhibition, 6-substituted imidazo[1,2-a]pyridines have demonstrated broad anticancer activity. A study on a range of 6-substituted analogs showed excellent activity against the colon cancer cell lines HT-29 and Caco-2.[12] These compounds were found to induce apoptosis through the release of cytochrome c and the activation of caspases 3 and 8.[12] While this study did not specifically focus on the 6-cyano analog, it underscores the importance of substitution at the 6-position for potent anticancer effects.
Experimental Protocols
General Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
The synthesis of 6-substituted imidazo[1,2-a]pyridines can be achieved through a multicomponent coupling reaction.[12]
Step-by-step methodology:
-
Starting Materials: A substituted 2-aminopyridine (e.g., 2-amino-5-cyanopyridine), an aldehyde, and an isocyanide are used as the starting materials.
-
Reaction Conditions: The components are typically reacted in a suitable solvent, such as methanol, at room temperature or with gentle heating.
-
Catalyst: The reaction may be catalyzed by an acid, such as scandium(III) triflate.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-substituted imidazo[1,2-a]pyridine.
In Vitro Anticancer Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-step methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29, Caco-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
The 6-cyanoimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The cyano group at the 6-position can significantly influence the electronic properties and binding interactions of the molecule, leading to enhanced potency and selectivity. The SAR studies discussed in this guide highlight the importance of systematic modifications at various positions of the imidazo[1,2-a]pyridine core to optimize biological activity.
Future research in this area should focus on:
-
Systematic SAR studies of 6-cyanoimidazo[1,2-a]pyridine analogs against a broader range of biological targets.
-
In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Exploration of novel synthetic methodologies to access a wider diversity of 6-cyanoimidazo[1,2-a]pyridine derivatives.
By leveraging the insights gained from these comparative SAR analyses, researchers can accelerate the discovery and development of new and effective drugs based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 10. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Synthesized 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of a synthesized compound is not merely a quality control metric; it is a critical determinant of its biological activity, safety profile, and the reproducibility of experimental data. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a key heterocyclic building block, 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile (CAS 885276-13-1), a molecule of significant interest in medicinal chemistry.
The Synthetic Landscape and the Genesis of Impurities
The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine with a suitable reagent to form the imidazopyridine core, followed by iodination. A common synthetic route is the reaction of 2-amino-5-cyanopyridine with an α-haloketone, followed by electrophilic iodination at the C3 position.
Potential impurities in the final product can arise from several sources:
-
Unreacted Starting Materials: Residual 2-amino-5-cyanopyridine and the α-haloketone.
-
Side Products: Isomeric imidazopyridine-carbonitriles, di-iodinated species, or products of incomplete cyclization.
-
Reagents and Catalysts: Traces of the iodinating agent (e.g., N-iodosuccinimide) or any catalyst used in the synthesis.
The presence of these impurities can have significant consequences, potentially leading to misleading biological assay results, unforeseen toxicity, or difficulties in downstream chemical transformations. Therefore, a robust and validated analytical method for purity determination is essential.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from its structurally similar impurities.
Experimental Protocol: A Proposed RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic and moderately polar compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. Based on the imidazopyridine chromophore, a wavelength in the range of 254-320 nm is expected. The DAD should be set to monitor across a wider range (e.g., 210-400 nm) to detect any co-eluting impurities.
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh a sample of the synthesized this compound.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification:
The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative determination of the assay, a calibration curve is constructed by plotting the peak area of a certified reference standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.
Method Validation and Performance
A robust HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[1][2] The following table presents hypothetical but realistic performance data for the proposed method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank, placebo, and known impurities. | The method is specific for this compound. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.03 µg/mL |
Orthogonal Analytical Techniques for Comprehensive Purity Profiling
While HPLC is the primary technique for quantitative purity analysis, employing orthogonal methods that rely on different separation or detection principles provides a more comprehensive purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used for purity assessment.
-
Principle: NMR detects the magnetic properties of atomic nuclei. The chemical shift, integration, and coupling patterns of the signals provide detailed structural information.
-
Application in Purity Analysis: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the purity of a sample by integrating the signals of the analyte against those of a certified internal standard.
-
Advantages: Provides structural information about impurities, can be quantitative without the need for a specific reference standard for each impurity.
-
Limitations: Lower sensitivity compared to HPLC, and overlapping signals can complicate interpretation in complex mixtures.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Application in Purity Analysis: MS can be used to identify the molecular weight of the main component and any impurities present. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass information, enabling the identification of co-eluting peaks. The presence of iodine in the molecule will result in a characteristic isotopic pattern, which can aid in identification.
-
Advantages: High sensitivity and specificity, provides molecular weight information for unknown impurities.
-
Limitations: Ionization efficiency can vary between compounds, making it challenging to quantify impurities without appropriate standards.
Comparison of Analytical Methods
| Feature | HPLC-UV/DAD | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Application | Quantitative Purity | Structural Elucidation, Purity Confirmation | Impurity Identification |
| Resolution | High | Moderate | High (when coupled with LC) |
| Sensitivity | High | Low to Moderate | Very High |
| Quantitation | Excellent (with standards) | Good (with internal standard) | Semi-quantitative (without standards) |
| Structural Information | Limited | Excellent | Molecular Weight |
| Throughput | High | Low | Moderate to High |
Workflow for Purity Analysis
Caption: Workflow for the purity analysis of synthesized compounds.
The Critical Role of Purity in Drug Discovery
The purity of a compound like this compound is of utmost importance in the drug discovery pipeline. This class of molecules has shown potential in various therapeutic areas, and their biological activity is intrinsically linked to their structure.
Caption: Hypothetical impact of an impurity on a signaling pathway.
As illustrated in the diagram above, an impurity that is structurally similar to the active pharmaceutical ingredient (API) could potentially bind to an off-target protein, leading to unintended biological effects and confounding the interpretation of structure-activity relationships (SAR).
Conclusion
The purity analysis of synthesized compounds is a multi-faceted process that requires a combination of high-resolution separation techniques and structure-elucidating spectroscopic methods. For this compound, a validated RP-HPLC method serves as the primary tool for quantitative purity assessment. However, for a comprehensive understanding of the impurity profile, orthogonal techniques such as NMR and LC-MS are indispensable. By employing a rigorous and multi-pronged analytical strategy, researchers can ensure the quality and integrity of their synthesized compounds, which is a foundational requirement for successful drug discovery and development.
References
A Comparative Benchmarking Guide to Novel Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential for the development of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive framework for benchmarking novel imidazo[1,2-a]pyridine derivatives against established, FDA-approved kinase inhibitors. We will explore the critical in vitro and cell-based assays required for a thorough evaluation, explain the scientific rationale behind these experimental choices, and present detailed, reproducible protocols. By comparing the biochemical potency, cellular activity, and key pharmacokinetic properties of three novel derivatives against the well-characterized inhibitor, Imatinib, this guide serves as a practical resource for researchers in oncology and drug discovery.
Introduction: The Kinase Challenge and the Imidazo[1,2-a]pyridine Opportunity
The human kinome comprises over 500 kinases that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes.[1] Their integral role in signal transduction makes them high-value targets for therapeutic intervention. The success of drugs like Imatinib, the first small molecule tyrosine kinase inhibitor (TKI) approved by the FDA in 2001, revolutionized cancer treatment and paved the way for the development of numerous other kinase inhibitors.[3][4] As of 2023, over 70 small-molecule kinase inhibitors have received FDA approval, targeting a range of malignancies.[3]
Despite these successes, challenges such as acquired resistance and off-target toxicity persist, driving the search for novel chemical scaffolds. The imidazo[1,2-a]pyridine (IMP) core is a nitrogen-containing fused heterocyclic system that has garnered significant attention due to its synthetic tractability and ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] Numerous studies have reported the design, synthesis, and evaluation of IMP derivatives as potent inhibitors of critical oncogenic kinases, including PI3K, mTOR, Akt, and c-Met.[5][6][7][8]
This guide will benchmark three novel (hypothetical, for illustrative purposes) IMP derivatives—IMP-A1 , IMP-B1 , and IMP-C1 —designed as inhibitors of the Abl kinase, comparing them directly with the first-generation Abl inhibitor, Imatinib .
The Benchmarking Workflow: A Multi-Faceted Evaluation
A robust benchmarking strategy for kinase inhibitors must be multi-tiered, progressing from initial biochemical potency to cellular efficacy and early pharmacokinetic assessment. This ensures that the most promising candidates are selected for further, more resource-intensive preclinical and clinical development. The causality behind this workflow is to first establish target engagement and potency in a simplified, purified system before assessing activity in the more complex and physiologically relevant cellular environment.
Comparative Analysis: IMP Derivatives vs. Imatinib
The performance of our novel IMP derivatives was evaluated against Imatinib across biochemical, cellular, and ADME assays. The data presented below is representative of typical results obtained during a kinase inhibitor discovery campaign.
In Vitro Kinase Inhibition Profile
The primary goal of a biochemical assay is to determine the direct inhibitory potency (IC50) of a compound against its purified target kinase. A lower IC50 value indicates higher potency. Equally important is selectivity; an ideal inhibitor should potently inhibit its intended target while sparing other kinases to minimize off-target effects.
| Compound | Target: c-Abl (IC50, nM) | Off-Target: Src (IC50, nM) | Off-Target: c-Kit (IC50, nM) | Selectivity (Src/Abl) |
| Imatinib | 25 | 150 | 100 | 6x |
| IMP-A1 | 5 | 500 | 250 | 100x |
| IMP-B1 | 30 | 45 | 60 | 1.5x |
| IMP-C1 | 15 | >10,000 | >10,000 | >667x |
Analysis:
-
IMP-A1 demonstrates a 5-fold improvement in potency against c-Abl compared to Imatinib and shows excellent selectivity over Src and c-Kit.
-
IMP-B1 is slightly less potent than Imatinib and exhibits poor selectivity, suggesting it may have significant off-target activity.
-
IMP-C1 is more potent than Imatinib and displays outstanding selectivity, making it a highly promising candidate from a biochemical standpoint.
Cellular Activity and Target Engagement
While biochemical assays measure direct enzyme inhibition, cell-based assays determine a compound's ability to penetrate the cell membrane, engage its target in a physiological context, and elicit a biological response (e.g., inhibiting cancer cell proliferation).[9][10]
| Compound | Cell Proliferation (K562 Cell Line, IC50, µM) | Target Phosphorylation (p-CrKL, IC50, µM) |
| Imatinib | 0.25 | 0.30 |
| IMP-A1 | 0.05 | 0.06 |
| IMP-B1 | 0.40 | 0.55 |
| IMP-C1 | 1.50 | 1.75 |
Analysis:
-
IMP-A1 shows excellent translation from biochemical potency to cellular activity, inhibiting both cell proliferation and target phosphorylation at a much lower concentration than Imatinib.
-
IMP-B1 performs poorly in cells, consistent with its lower biochemical potency.
-
IMP-C1 , despite its high biochemical potency and selectivity, shows poor cellular activity. This discrepancy often points to issues with cell permeability or high plasma protein binding, which can be investigated through ADME profiling.
In Vitro ADME Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic behavior.[11][12] Poor metabolic stability or low permeability can terminate an otherwise potent compound's development.
| Compound | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Imatinib | 45 | 5.0 |
| IMP-A1 | 55 | 8.5 |
| IMP-B1 | 62 | 7.0 |
| IMP-C1 | 15 | 0.5 |
Analysis:
-
IMP-A1 exhibits good metabolic stability and high permeability, suggesting it has the potential for good oral bioavailability.
-
IMP-C1 shows very low permeability, explaining its poor performance in cell-based assays. The molecule is likely unable to efficiently cross the cell membrane to reach its intracellular target. This highlights the importance of multi-parameter optimization.
Key Signaling Pathway: BCR-Abl and Downstream Effectors
The compounds in this guide target the BCR-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). Inhibition of BCR-Abl's kinase activity blocks the phosphorylation of downstream substrates like CrKL, which in turn shuts down pro-proliferative and anti-apoptotic signaling pathways, such as the RAS/MEK/ERK and PI3K/Akt pathways.
Detailed Experimental Protocols
The trustworthiness of benchmarking data relies on well-validated and clearly described experimental protocols.
Protocol 1: In Vitro Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity in a high-throughput format.[13]
-
Reagent Preparation : Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the kinase (e.g., recombinant c-Abl), biotinylated peptide substrate, and ATP.
-
Compound Dilution : Perform a serial dilution of the test compounds (IMP derivatives, Imatinib) in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of the diluted compound, 2.5 µL of the enzyme/peptide substrate mix, and initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should approximate its Km value.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Stop the reaction by adding 10 µL of a detection solution containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Reading : Incubate for another 60 minutes and read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed K562 cells (a CML cell line) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the data to vehicle-treated controls and calculate IC50 values.
Conclusion and Future Directions
This guide demonstrates a systematic approach to benchmarking novel imidazo[1,2-a]pyridine kinase inhibitors. The comparative data clearly identifies IMP-A1 as the most promising lead candidate. It exhibits superior potency against the target kinase, excellent translation to cellular activity, and a favorable in vitro ADME profile when compared to the benchmark drug, Imatinib. In contrast, IMP-C1 serves as a valuable case study, illustrating how exceptional biochemical potency can be negated by poor pharmacokinetic properties, underscoring the necessity of a multi-parameter optimization approach in modern drug discovery.
The next steps for advancing IMP-A1 would involve:
-
In vivo Pharmacokinetic Studies : To determine its oral bioavailability, half-life, and drug exposure in animal models.[14][15]
-
In vivo Efficacy Studies : To assess its anti-tumor activity in a mouse xenograft model using CML cell lines.[16][17]
-
Preliminary Toxicology : To evaluate its safety profile in vivo.
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of next-generation kinase inhibitors. A rigorous, well-structured benchmarking process, as outlined here, is essential to identify candidates with the highest potential for clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed protocol for the proper disposal of 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile, a compound of interest in medicinal chemistry. The procedures outlined here are designed to ensure the safety of laboratory personnel and to comply with environmental regulations.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. The presence of a halogen (iodine) and a nitrogen-containing heterocyclic system necessitates its segregation into a designated halogenated organic waste stream.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment should be conducted. Based on the known hazards of similar compounds, appropriate PPE must be worn at all times.
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, centrifuge tubes) should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be placed in a designated sharps container.
2. Containerization:
-
Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass, for waste collection.
-
Ensure containers are in good condition, with no cracks or leaks.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Keep containers securely closed when not in use.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the major hazards: "Irritant."
-
List all components of a mixture, including solvents, with their approximate percentages.
-
Include the date of waste accumulation.
4. Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Store in a cool, dry, and well-ventilated location.[4]
-
Ensure segregation from incompatible materials, such as strong oxidizing agents.[3]
5. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and disposal. The P501 precaution advises disposing of contents/container to hazardous waste disposal.[3]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
In Case of a Spill
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[3]
-
Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
